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  • Product: Tert-butyl 7-aminoheptanoate hydrochloride
  • CAS: 2138066-00-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-Butyl 7-Aminoheptanoate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 7-aminoheptanoate hydrochloride, a versatile bifunctional molecule increasingl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7-aminoheptanoate hydrochloride, a versatile bifunctional molecule increasingly utilized in modern drug discovery. The guide details its chemical structure, properties, and a robust synthesis protocol. It further provides a thorough characterization of the molecule through spectroscopic analysis. Key applications are highlighted, with a particular focus on its role as a flexible aliphatic linker in the design of Proteolysis Targeting Chimeras (PROTACs) and its utility in solid-phase peptide synthesis (SPPS). This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols to effectively employ this compound in their research and development endeavors.

Introduction: The Versatility of a Bifunctional Linker

In the landscape of contemporary drug discovery and chemical biology, molecules that can bridge distinct chemical entities are of paramount importance. Tert-butyl 7-aminoheptanoate hydrochloride is one such molecule, offering a strategic combination of a protected carboxylic acid and a primary amine. The tert-butyl ester provides a stable yet readily cleavable protecting group for the carboxyl functionality, while the hydrochloride salt of the primary amine ensures its stability and enhances its solubility in certain solvents.

The seven-carbon aliphatic chain imparts flexibility and hydrophobicity, properties that are crucial in modulating the physicochemical characteristics of larger molecules. This unique structural arrangement makes tert-butyl 7-aminoheptanoate hydrochloride a valuable building block in several advanced applications, most notably in the burgeoning field of targeted protein degradation with PROTACs and in the well-established methodology of solid-phase peptide synthesis. This guide will delve into the technical details of its synthesis, characterization, and practical applications, providing researchers with the necessary information to leverage its potential.

Chemical Structure and Properties

Tert-butyl 7-aminoheptanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of 7-aminoheptanoic acid. The presence of both a protected carboxyl group and a primary amine functionality within the same molecule makes it a valuable bifunctional linker.

PropertyValueSource
Chemical Formula C₁₁H₂₄ClNO₂[1][2]
Molecular Weight 237.77 g/mol [1][2]
CAS Number 2138066-00-7[1]
Appearance White to off-white powder or oil[1][3]
Solubility Soluble in water, methanol, and dichloromethane.Inferred from structure and general knowledge of similar compounds.
Storage Store in a cool, dry place, typically at 2-8 °C.[1]

Structural Diagram:

Caption: Chemical structure of tert-butyl 7-aminoheptanoate hydrochloride.

Synthesis and Purification

The synthesis of tert-butyl 7-aminoheptanoate hydrochloride is a two-step process starting from 7-aminoheptanoic acid. The first step involves the protection of the carboxylic acid as a tert-butyl ester, followed by the formation of the hydrochloride salt of the primary amine.

Step 1: Tert-butylation of 7-Aminoheptanoic Acid

The tert-butyl ester is introduced by reacting 7-aminoheptanoic acid with an excess of isobutylene in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid. This reaction is typically performed in a non-polar solvent like dioxane or dichloromethane in a sealed pressure vessel (autoclave) to contain the gaseous isobutylene.

Reaction Scheme:

Sources

Exploratory

Applications of 7-aminoheptanoate derivatives in medicinal chemistry

Defining the Scope I've zeroed in on the specifics: I need to craft a technical guide or whitepaper, meant for experts in medicinal chemistry, detailing the applications of 7-aminoheptanoate derivatives. This initial pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I've zeroed in on the specifics: I need to craft a technical guide or whitepaper, meant for experts in medicinal chemistry, detailing the applications of 7-aminoheptanoate derivatives. This initial phase involves solidifying the subject matter's boundaries and identifying the intended audience, which I've now completed.

Structuring the Approach

I'm now focusing on structuring the document. I need to design the best format for the content and retain full editorial control, avoiding a rigid template. I'm going to take on the persona of a Senior Application Scientist. My aim is to emphasize scientific integrity and logical reasoning, ensuring authoritative grounding with in-text citations. I'll need to visualize the data, including Graphviz diagrams for pathways and workflows. I will also incorporate step-by-step experimental protocols and summarize quantitative data in tables.

Analyzing Applications

I've made solid progress; the search results are very helpful in understanding the applications of 7-aminoheptanoate and its protected forms. Specifically, I'm focusing on the PROTAC linker role, where it serves as a key alkyl chain. This aspect has been solidified.

Outlining Technical Guide

I'm now outlining a technical guide, starting with a concise title and executive summary. I'm focusing on the structural rationale for 7-aminoheptanoate and its properties, explaining its balanced features. This will be the first section. I'm considering the potential impact of structural choices on the guide's clarity.

Developing Technical Guide Sections

I've divided the technical guide into sections. Section 2 will discuss 7-aminoheptanoate in PROTACs, including its alkyl linker role and a case study, along with synthesis protocols. Section 3 covers HDAC inhibitors, comparing derivatives to standard compounds like SAHA. Section 4 explores its use in peptide synthesis and improving drug delivery.

Gathering Literature Support

I've just found two highly relevant PMC articles that should prove useful. The first, from ChemMedChem 2017, focuses on novel amine-based histone deacetylase inhibitors. The second, discusses the development of a first-in-class inhibitor. Both look promising for this stage of my investigation.

Analyzing Structural Features

I'm now diving into the structural rationale behind using 7-aminoheptanoate. It offers a balance of lipophilicity and flexibility, and the ~8-10 Å spatial span appears critical. I'm focusing on its chemical properties as a 7-carbon aliphatic chain with terminal amine and carboxyl groups and how the length is useful for PROTAC design. I'm also considering its application in epigenetic modulators.

Evaluating Linker Design

I'm now zeroing in on 7-carbon alkyl chains. They offer freedom while minimizing polar surface area and increasing cell permeability - essential for PROTAC applications. I'm excited by the orthogonality enabled by Fmoc and Boc protections, especially in solid-phase peptide synthesis. The 7-aminoheptanoic acid linker connects the target and E3 ligase ligands. The FEM1B-Recruiting HDAC Degrader case study using Fmoc-7-aminoheptanoic acid is particularly compelling. I'm beginning to map ternary complex formation.

Refining Coupling Strategy

I'm now focusing on the synthesis, specifically incorporating the 7-aminoheptanoic acid. I'm prioritizing HATU and HOBt for coupling due to their efficiency and minimization of racemization. I see the importance of the sterically unhindered nature of the primary amine on the heptanoate chain for successful amide bond formation. Furthermore, I will continue to work on solid phase peptide synthesis to prepare the resin. I am working on how to incorporate the 7-aminoheptanoic acid linker.

Scaffolding Novel Inhibitors

I've moved on to designing a scaffold for novel histone deacetylase inhibitors. I'm leveraging the epigenetic regulatory role of HDACs. I'm exploring an N-substituted 7-aminoheptanoic acid derivative of SAHA (vorinostat) to introduce Surface Binding Groups (SBGs) and improve binding affinity. I'm comparing HDAC isoform inhibition data for secondary versus tertiary N-substituted 7-aminoheptanohydroxamic acids.

Synthesizing Validation Steps

I'm now integrating validation steps into the solid-phase peptide synthesis protocol to ensure accuracy. I'll use the Kaiser test to confirm primary amine coupling and UV-Vis to quantify resin loading via the dibenzofulvene-piperidine adduct. The goal is to create a self-validating system. I also need to make sure the Graphviz diagrams are following the right color palette.

Refining Visual Presentation

I'm now focusing on formatting the Graphviz diagrams. I've defined a color palette for nodes and text to ensure contrast and readability, including #FFFFFF (White), #F1F3F4 (Light Gray), #202124 (Dark Gray), and #5F6368 (Medium Gray). I'm also ensuring the diagrams have a maximum width of 760px. I'll need to link in-text citations, like "" [1].

Constructing Documentation

I'm now building the References section, compiling sources like "Development of the First-in-Class FEM1B-Recruiting Histone Deacetylase Degraders" [1] with titles, sources, and URLs. I am also drafting DOT diagrams, specifically a PROTAC mechanism visualization, and also a diagram on how to generate the peptide [2]. These diagrams are formatted for clarity.

Visualizing PROTAC Interactions

I'm now generating DOT diagrams. I'm focusing on illustrating the PROTAC mechanism of the 7-aminoheptanoate linker and HDAC inhibitor design. I am using colors and in-text citations to make the visualizations clear. I am generating visual depictions of a ternary complex, with a caption, and also an HDAC inhibitor.

Justifying Inhibitor Design

I'm now focusing on the rationale, adding the crucial points. I'm explaining why I'm using the 7-carbon chain instead of PEG, explaining the impact of topological polar surface area. I'm also discussing why I'm choosing HATU/HOBt for coupling, and I will be describing a self-validating protocol and the Kaiser test, which validates my use of the 7-aminoheptanoic acid. I'm pulling IC50 data.

Comparing Inhibitor Potency

I'm now creating a comparison table using data from the PMC5881582 paper. It'll compare secondary amines (like 2j) to tertiary amines (like 3e) across HDAC1, 2, 3, and 8 IC50 values. The goal is to visually showcase how the secondary amine better fits the active site gorge compared to the tertiary amine structure. This will support my structural rationale. I'm also double-checking the FEM1B PROTAC data to support my work.

Integrating Degradation Data

I'm now integrating degradation data from recent FEM1B PROTAC research into the PROTAC section. I'll include the DC50 value and Dmax data, which will strengthen the PROTAC's efficacy discussion. It'll show the time- and concentration-dependent degradation I am building on.

Finalizing Document Structure

I'm now putting the finishing touches on the document structure, ensuring all sections flow logically. The comparisons and validations are integrated. I've built the references list, which includes direct URLs. I'm checking for consistency with the visuals, with the color and width constraints. The focus is to make sure this is comprehensive and accurate.

Foundational

Engineering 7-Aminoheptanoic Acid Derivatives: A Technical Guide to Synthesis, PROTAC Linkers, and HDAC Inhibitors

Executive Summary 7-Aminoheptanoic acid (7-AHA) and its derivatives represent a critical class of aliphatic amino acids in modern medicinal chemistry and drug development[1]. Characterized by a highly flexible seven-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Aminoheptanoic acid (7-AHA) and its derivatives represent a critical class of aliphatic amino acids in modern medicinal chemistry and drug development[1]. Characterized by a highly flexible seven-carbon chain terminating in an amine and a carboxylic acid, 7-AHA serves as an indispensable bifunctional building block. This in-depth technical guide explores the dual utility of 7-AHA: first, as a highly efficient spacer in Proteolysis Targeting Chimeras (PROTACs)[2], and second, as a critical pharmacophore in the design of novel Histone Deacetylase (HDAC) inhibitors[3]. By examining the causality behind structural choices and detailing validated synthesis protocols, this whitepaper provides researchers with a comprehensive framework for utilizing 7-AHA in advanced therapeutic design.

Structural Role in Drug Design

The Aliphatic Linker in PROTAC Engineering

PROTACs are heterobifunctional molecules that hijack the intracellular ubiquitin-proteasome system to selectively degrade target proteins. They consist of a target protein ligand, an E3 ligase ligand, and a linker. The physicochemical properties of the linker—specifically its length, flexibility, and hydrophobicity—dictate the formation of the crucial ternary complex (Target Protein–PROTAC–E3 Ligase)[4].

Derivatives such as Boc-7-aminoheptanoic acid and Fmoc-7-aminoheptanoic acid are frequently employed to synthesize aliphatic linkers[5][6]. The seven-carbon chain of 7-AHA provides an optimal spatial distance (approximately 8–10 Å) that prevents steric clashing between the target protein and the E3 ligase, while maintaining sufficient lipophilicity to ensure cellular permeability. For instance, 7-AHA is the structural backbone of the PROTAC linker used in the synthesis of HL-8, a highly selective degrader[7]. Furthermore, recent advancements have utilized 7-AHA in the solid-phase synthesis of first-in-class FEM1B-recruiting HDAC degraders, demonstrating its versatility across different E3 ligase systems[8].

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC (7-AHA Linker) POI->PROTAC Binds Warhead Proteasome 26S Proteasome Degradation PROTAC->Proteasome Polyubiquitination E3 E3 Ubiquitin Ligase (e.g., FEM1B/VHL) E3->PROTAC Binds E3 Ligase

Schematic of PROTAC-mediated targeted protein degradation utilizing a 7-AHA aliphatic linker.

Pharmacophore in Histone Deacetylase (HDAC) Inhibitors

Beyond its role as a passive linker, the 7-aminoheptanoic acid scaffold can be converted into a hydroxamic acid derivative (7-aminoheptanohydroxamic acid) to act as an active pharmacophore. HDACs are epigenetic enzymes that deacetylate histones, leading to chromatin condensation and transcriptional repression; their dysregulation is a hallmark of various cancers[9].

In a landmark study, researchers designed N-substituted 7-aminoheptanohydroxamic acid-based HDAC inhibitors by introducing an amino group with Surface Binding Groups (SBGs)[3]. The causality behind this design lies in the structural topology of class I HDACs: the enzyme features a narrow, hydrophobic "gorge" leading to the catalytic zinc ion. The 7-carbon aliphatic chain perfectly spans this gorge, allowing the terminal hydroxamic acid to chelate the zinc ion, while the secondary amine SBGs cap the gorge entrance[10].

Molecular docking studies revealed that secondary amines are significantly more potent than tertiary amines because the bulky SBGs of tertiary amines induce steric hindrance and cannot favorably accommodate the gorge region[3].

Quantitative Data: HDAC Inhibitory Activity

The table below summarizes the inhibitory potency (IC50) of top-performing secondary N-substituted 7-aminoheptanohydroxamic acid derivatives compared to the FDA-approved standard, Suberoylanilide hydroxamic acid (SAHA)[3].

Compound / SBG SubstituentHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC8 IC50 (nM)
Naphthalen-2-ylmethyl 39 - 61260 - 69025 - 68320 - 620
5-Phenylthiophen-2-ylmethyl 39 - 61260 - 69025 - 68320 - 620
1H-indol-2-ylmethyl (2j) 39 - 61260 - 69025 - 68320 - 620
SAHA (Vorinostat Control) ~ 50~ 400~ 50~ 500

Note: Compound 2j exhibited excellent drug-like properties, with brain concentrations >1.6-fold higher than its IC50 value, indicating high blood-brain barrier permeability suitable for neuro-oncology applications[3].

Experimental Methodologies & Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the 7-AHA core and its subsequent application in Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Synthesis of 7-Aminoheptanoic Acid via Catalytic Hydrogenation

This highly scalable industrial method utilizes ethyl 6-bromohexanoate and nitromethane to synthesize 7-AHA, avoiding the highly corrosive and toxic byproducts associated with traditional bromoheptanoic acid/ammonia routes[11].

Rationale: Palladium on Carbon (Pd/C) is selected as the catalyst because it provides highly selective reduction of the intermediate 7-nitroheptanoic acid to the primary amine without cleaving the aliphatic chain[12].

Step-by-Step Procedure:

  • Intermediate Preparation: React ethyl 6-bromohexanoate with nitromethane to yield the 7-nitroheptanoic acid intermediate. Evaporate the dichloromethane solvent to dryness under reduced pressure[11].

  • Solvent Addition: Dissolve the dried intermediate in a 50–70% methanol/water solution. The aqueous-organic mixture ensures the solubility of both the hydrophobic intermediate and the hydrophilic final product[12].

  • Catalyst Loading: Add 5% Palladium on Carbon (Pd/C). The mass of the catalyst should be strictly controlled to 0.02–0.05 times the weight of the starting ethyl 6-bromohexanoate to prevent over-reduction[11].

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Maintain the temperature at 40–50 °C and introduce Hydrogen gas ( H2​ ) at a pressure of 0.4–1.0 MPa[12].

  • Reaction Monitoring: Monitor the reaction via HPLC until the 7-nitroheptanoic acid peak is completely depleted. This self-validating step ensures maximum yield and prevents unreacted nitro-compounds from contaminating the final batch.

  • Purification: Filter the reaction solution through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the methanol[11].

  • Crystallization: Add absolute ethanol (2.2–3.0 times the weight of the starting material) to the concentrated residue and stir vigorously to precipitate the 7-AHA as a white crystalline solid. Filter, wash with absolute ethanol, and dry at 60 °C under reduced pressure (Expected Yield: ~74.6%, HPLC Purity: >99.0%)[11][12].

Protocol 2: Solid-Phase Synthesis for PROTAC Linker Attachment

For PROTAC development, 7-AHA is typically protected with a Fluorenylmethyloxycarbonyl (Fmoc) group to allow for controlled, directional amide bond formation during Solid-Phase Peptide Synthesis (SPPS)[6][8].

Rationale: The Fmoc group is base-labile, allowing for deprotection under mild basic conditions (20% piperidine) that do not disrupt the acid-labile linkage to the solid support resin. HATU and DIPEA are used to activate the carboxylic acid of Fmoc-7-AHA, preventing racemization and ensuring rapid coupling[13].

SPPS_Workflow Resin 1. Swell Solid Support Resin (in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF, 2 x 5 min) Resin->Deprotect Couple 3. Amide Coupling (Fmoc-7-AHA + HATU/HOBt/DIPEA, 18h) Deprotect->Couple Cleave 4. Resin Cleavage & Isolation (5% TFA in DCM, 1h) Couple->Cleave

Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-7-aminoheptanoic acid into a PROTAC.

Step-by-Step Procedure:

  • Resin Swelling: Swell the pre-loaded target ligand resin (e.g., an HDAC inhibitor warhead bound to a solid support) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes at room temperature. Drain and repeat for another 5 minutes to ensure complete removal of the existing Fmoc protecting group[13]. Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Coupling Reagent Preparation: In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (2.0 equivalents), HATU (2.0 eq), and HOBt·H2O (2.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to initiate activation.

  • Amide Coupling: Add the activated Fmoc-7-AHA solution to the deprotected resin. Agitate the suspension at room temperature for 18–20 hours[13].

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A colorless/yellow result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling, necessitating a repetition of Step 4.

  • Cleavage: After subsequent deprotection and coupling of the E3 ligase ligand (e.g., a Thalidomide derivative), cleave the final PROTAC from the resin using a solution of 5% Trifluoroacetic acid (TFA) and 5% triisopropylsilane in DCM for 1 hour at room temperature[8].

Conclusion & Future Perspectives

7-Aminoheptanoic acid and its derivatives (Boc-7-AHA, Fmoc-7-AHA, and 7-aminoheptanohydroxamic acid) are foundational to the next generation of targeted therapeutics. By providing the exact spatial geometry required for PROTAC linker engineering and the precise gorge-spanning length required for Class I HDAC inhibition, 7-AHA transitions from a simple biochemical building block to a critical modulator of drug efficacy. As targeted protein degradation expands beyond traditional VHL and Cereblon E3 ligases to novel recruiters like FEM1B, the demand for highly characterized, scalable aliphatic linkers like 7-AHA will continue to grow exponentially.

Sources

Exploratory

Solubility profile of tert-butyl 7-aminoheptanoate HCl in water vs organics

An In-depth Technical Guide to the Solubility Profile of tert-butyl 7-aminoheptanoate Hydrochloride Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 7-aminoh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of tert-butyl 7-aminoheptanoate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 7-aminoheptanoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the fundamental physicochemical principles governing the compound's behavior in both aqueous and organic media. We will dissect the molecular structure to predict solubility, present field-proven experimental protocols for its quantitative determination, and discuss the critical implications of these properties in a laboratory and development context. The synthesis of theoretical knowledge with practical, self-validating methodologies provides a robust framework for informed decision-making in synthesis, formulation, and analytical development.

Foundational Principles: A Molecule of Dichotomous Nature

The solubility of any compound is dictated by the energetic favorability of solvent-solute interactions over solute-solute and solvent-solvent interactions. For tert-butyl 7-aminoheptanoate hydrochloride, the molecular structure presents a fascinating duality that is key to understanding its solubility profile.

  • The Polar Anchor: The primary ammonium chloride (R-NH₃⁺Cl⁻) group is the molecule's hydrophilic head. This ionic salt group is capable of strong ion-dipole interactions and hydrogen bonding with polar solvents, most notably water. The conversion of the parent amine to its hydrochloride salt is a deliberate chemical modification to dramatically enhance aqueous solubility, a common strategy in pharmaceutical sciences.[1]

  • The Nonpolar Body: In stark contrast, the molecule possesses a significant hydrophobic character, derived from the six-carbon alkyl chain and the bulky tert-butyl ester group. These moieties interact favorably with nonpolar organic solvents through weaker van der Waals forces.

This structural dichotomy—a highly polar "head" attached to a nonpolar "tail"—means its solubility is a delicate balance of these opposing forces, highly dependent on the nature of the solvent.

The Critical Influence of pH and the Common Ion Effect

In aqueous media, two additional factors are paramount:

  • pH-Dependent Solubility: The protonated amine is the water-soluble species. As the pH of the medium increases and approaches the pKa of the primary amine, deprotonation occurs, yielding the free amine form (R-NH₂). This neutral species is significantly less soluble in water due to the dominance of its long hydrophobic chain, which can lead to precipitation. Therefore, maintaining an acidic to neutral pH is critical for ensuring aqueous solubility.

  • The Common Ion Effect: Le Châtelier's principle dictates that the solubility of an ionic salt is decreased by the addition of a solution containing a common ion.[2][3] For tert-butyl 7-aminoheptanoate hydrochloride, its dissolution is an equilibrium:

    C₁₁H₂₄NO₂Cl(s) ⇌ [C₁₁H₂₃NO₂-H]⁺(aq) + Cl⁻(aq)

    Increasing the concentration of chloride ions (Cl⁻) in the solution—for instance, by using a chloride-based buffer—will shift this equilibrium to the left, favoring the solid state and thus reducing the compound's solubility.[4][5] This is a crucial consideration for formulation scientists, as the presence of excipients like sodium chloride can unexpectedly suppress the solubility of the active ingredient.[4]

Qualitative Solubility Profile: Predictions and Rationale

Based on the foundational principles, we can construct a predictive solubility map. This serves as an essential starting point for solvent selection in synthesis, purification, and formulation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)High (at acidic/neutral pH)The highly polar ammonium chloride group dominates, forming strong ion-dipole interactions with water. Solubility is expected to decrease significantly at basic pH.
Polar Protic Methanol, EthanolHighThese solvents exhibit a dual character. Their hydroxyl (-OH) group can hydrogen bond with the ammonium salt, while their alkyl portion can solvate the nonpolar chain.
Polar Aprotic DMSO, DMFModerate to HighThese solvents are effective at solvating cations (the ammonium group) but less so for anions (chloride). The overall polarity is generally sufficient to dissolve the molecule.
Intermediate Polarity Dichloromethane (DCM), ChloroformLow to ModerateA significant energy penalty exists for solvating the ionic ammonium chloride group, which limits overall solubility despite favorable interactions with the hydrophobic tail. The free base form would be highly soluble here.
Nonpolar Hexanes, Toluene, Diethyl EtherVery Low / InsolubleThe high polarity and lattice energy of the ionic salt cannot be overcome by the weak van der Waals forces offered by these solvents.

Quantitative Determination: Self-Validating Experimental Protocols

Predictions require experimental validation. The following protocols are designed to produce accurate and reliable thermodynamic solubility data, which represents the true equilibrium solubility of the compound.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a definitive value for a saturated solution at equilibrium.[6][7]

Expertise & Causality: This method is chosen over faster, kinetic assays because it measures the true, stable solubility. Kinetic methods, which often rely on precipitating a compound from a DMSO stock, can yield supersaturated solutions and thus overestimate solubility.[8][9] The extended equilibration time is critical to ensure the system has reached its lowest energy state.

Methodology:

  • Preparation: Add an excess of tert-butyl 7-aminoheptanoate HCl (e.g., 5-10 mg) to a known volume of the chosen solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation was achieved.[7]

  • Equilibration: Seal the vials and place them in an incubator shaker or on a rotator at a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A 24-48 hour period is typically recommended.

  • Phase Separation: To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes). Causality Note: Filtration is an alternative, but care must be taken to use a low-binding filter material (e.g., PVDF) and to avoid temperature changes during filtration that could cause precipitation.

  • Quantification: Carefully remove an aliquot of the clear supernatant.

    • Prepare a calibration curve of the compound at known concentrations in the same solvent.

    • Dilute the supernatant aliquot to fall within the linear range of the calibration curve.

    • Analyze the diluted sample and standards using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is highly recommended as it provides selectivity and can distinguish the analyte from any potential impurities or degradation products.[9] UV-Vis spectrophotometry can be used for a quicker, high-throughput assessment if the compound has a suitable chromophore and the sample is pure.[10][11]

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated supernatant, which is the thermodynamic solubility.

Mandatory Visualization: Workflow for Thermodynamic Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC) A Add excess solid to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge vial at high speed B->C D Collect clear supernatant C->D Isolates saturated solution F Dilute supernatant sample D->F E Prepare calibration curve G Analyze sample & standards E->G F->G H Calculate original concentration G->H

Caption: Shake-Flask method for thermodynamic solubility determination.

Interplay of Molecular Forces: A Visual Representation

The solubility behavior can be visualized by considering the interactions at the molecular level.

Mandatory Visualization: Solute-Solvent Interactions

G cluster_solute tert-butyl 7-aminoheptanoate HCl cluster_water Aqueous Solvent (Water) cluster_organic Nonpolar Solvent (Hexane) Solute Ammonium Chloride (R-NH₃⁺Cl⁻) Heptanoate + t-Butyl Chain Water H₂O Molecules (Polar) Solute:head->Water Strong Ion-Dipole & H-Bonding (Favorable) Solute:tail->Water Hydrophobic Effect (Unfavorable) Hexane Hexane Molecules (Nonpolar) Solute:head->Hexane Poor Interaction (Unfavorable) Solute:tail->Hexane Van der Waals Forces (Favorable)

Caption: Dominant molecular interactions governing solubility.

The Common Ion Effect: A Practical Consideration

As discussed, the presence of external chloride ions can suppress solubility. This equilibrium-based phenomenon is critical to control in formulation development.

Mandatory Visualization: The Common Ion Effect Logic

G A Dissolution Equilibrium Salt(s) ⇌ Cation⁺(aq) + Anion⁻(aq) C [Anion⁻] Increases A->C B Add External Source of Common Ion (Anion⁻) B->C D Le Châtelier's Principle: System counteracts stress C->D E Equilibrium Shifts Left D->E F Result: Increased Precipitation, Decreased Solubility E->F

Caption: Logical flow of the common ion effect on solubility.

Conclusion

The solubility profile of tert-butyl 7-aminoheptanoate hydrochloride is a direct consequence of its amphiphilic nature, being governed by the strong hydrophilic character of its ammonium chloride head and the hydrophobic properties of its alkyl-ester tail. While it exhibits good solubility in water and polar protic solvents, its solubility is significantly influenced by pH and the presence of common ions. In nonpolar organic solvents, it is largely insoluble. For any application, from organic synthesis to pharmaceutical formulation, a quantitative understanding of its thermodynamic solubility is not merely advantageous but essential. The shake-flask method, though time-intensive, remains the definitive protocol for generating this data, providing a solid foundation for robust and reproducible scientific outcomes.

References

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Available at: [Link]

  • Miyazaki, S., et al. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • Ismail, R. (2018). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Vaia. (2023). Amino Acid Polarity. Vaia. Available at: [Link]

  • PubChem. Tert-butyl 7-aminoheptanoate. National Institutes of Health. Available at: [Link]

  • PubChemLite. Tert-butyl 7-aminoheptanoate hydrochloride (C11H23NO2). Université du Luxembourg. Available at: [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. CK-12. Available at: [Link]

  • Chemistry LibreTexts. (2025). Common Ion Effect. Available at: [Link]

  • Wikipedia. Common-ion effect. Wikimedia Foundation. Available at: [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • BYJU'S. (2021). Common ion effect. Available at: [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Patel, S. A., et al. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. PMC. Available at: [Link]

  • Perlego. Amino Acid Polarity | Overview & Research Examples. Perlego. Available at: [Link]

  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Waters Corporation. Solubility Screening by UPLC-MS/MS. Available at: [Link]

  • F., K. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. Available at: [Link]

  • IS MUNI. Physical Properties: Solubility Classification. Masaryk University. Available at: [Link]

  • JPT Peptide Technologies. Polar and Nonpolar Amino Acids: Key Insights. Available at: [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. Available at: [Link]

  • Scribd. Solubility Testing of Organic Compounds | PDF. Scribd. Available at: [Link]

  • LaGuardia Community College. Solubility Curve of a Salt. Available at: [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. Available at: [Link]

  • IUPAC-NIST. SOLUBILITY DATA SERIES. Available at: [Link]

  • Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

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Protocols & Analytical Methods

Method

Protocol for coupling tert-butyl 7-aminoheptanoate hydrochloride in peptide synthesis

An in-depth guide to the successful incorporation of tert-butyl 7-aminoheptanoate hydrochloride into peptide sequences, tailored for researchers, chemists, and professionals in drug development. This document provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the successful incorporation of tert-butyl 7-aminoheptanoate hydrochloride into peptide sequences, tailored for researchers, chemists, and professionals in drug development. This document provides a detailed examination of the molecule's unique characteristics, a comparative analysis of coupling strategies, and robust, step-by-step protocols for its use in solid-phase peptide synthesis (SPPS).

Introduction: Navigating the Nuances of Non-Proteinogenic Linkers

The expanding landscape of peptide therapeutics and bioconjugates increasingly relies on the incorporation of non-proteinogenic amino acids (npAAs) and aliphatic linkers to modulate pharmacological properties such as stability, permeability, and bioavailability.[1][2][3] Tert-butyl 7-aminoheptanoate is a prime example of such a building block, featuring a seven-carbon aliphatic chain that can serve as a flexible spacer in complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Its structure, however, presents three key features that require careful consideration during peptide synthesis:

  • The Hydrochloride Salt: The primary amine is supplied as a hydrochloride salt, which must be neutralized in situ before it can participate as a nucleophile in the coupling reaction.

  • The Tert-Butyl (tBu) Ester: This bulky protecting group masks the carboxylic acid, offering excellent stability during the base-labile Fmoc-deprotection steps of SPPS, but requires strong acid for final cleavage.[4][5]

  • Aliphatic Chain Length: While not excessively hindered, the long, flexible C7 chain can influence solubility and reaction kinetics compared to standard alpha-amino acids.

This application note provides a comprehensive framework for overcoming these challenges, ensuring high-efficiency coupling and preserving the integrity of the growing peptide chain.

Core Principles: Reagent Selection and Mechanistic Insights

The success of any peptide coupling reaction hinges on the efficient activation of the C-terminal carboxylic acid of the incoming amino acid, transforming it into a species highly susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin.[6][7]

The Critical Role of Neutralization

The presence of the hydrochloride salt on the incoming tert-butyl 7-aminoheptanoate necessitates the addition of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). A common error is to assume the base added for the coupling reaction itself is sufficient. An additional equivalent of base is required specifically to neutralize the HCl salt, liberating the free primary amine to act as a nucleophile.[8] Failure to do so will result in significantly reduced or failed coupling.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical determinant of yield, speed, and the suppression of side reactions like racemization.[9] For a non-standard building block like tert-butyl 7-aminoheptanoate, uronium/aminium salt-based reagents are generally preferred for their high reactivity and efficiency.[10]

Reagent ClassExample(s)Mechanism & SuitabilityAdvantagesDisadvantages
Carbodiimides DIC, DCC, EDCForms an O-acylisourea intermediate. Used with additives like HOBt or Oxyma to form a more stable active ester, suppressing racemization.[11][12]Cost-effective, well-established.Slower kinetics than uronium salts. DCC forms an insoluble urea byproduct (DCU), problematic for SPPS.[6]
Uronium/Aminium Salts HBTU, HATU, HCTUReacts with the carboxylate to form a highly reactive HOBt (or HOAt) active ester in situ.[13][14]Rapid kinetics, high efficiency, excellent for standard and hindered couplings, soluble byproducts.[9][10]Higher cost. HBTU/HATU contain potentially explosive benzotriazole derivatives.[9]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms an active ester intermediate.High reactivity, particularly effective for difficult sequences.Higher cost, can cause side reactions if not used correctly.

Recommendation: For robust and high-yield coupling of tert-butyl 7-aminoheptanoate hydrochloride, HBTU or its more modern and safer analogue COMU (which incorporates Oxyma Pure instead of HOBt) are highly recommended due to their rapid reaction kinetics and proven efficacy.[9][13][14] The classic DIC/HOBt method remains a viable, cost-effective alternative for routine syntheses.

Visualizing the Chemistry

HBTU-Mediated Coupling Mechanism

The diagram below illustrates the two-stage process of HBTU-mediated peptide bond formation. First is the activation phase, where the carboxylate anion attacks HBTU to form a highly reactive HOBt active ester. This is followed by the coupling phase, where the free amine of the peptide-resin attacks the active ester to form the desired amide bond.

HBTU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_activation_corrected Activation of Incoming Fmoc-AA cluster_coupling_corrected Neutralization and Coupling AA_COOH R-COOH (Fmoc-AA) AA_COO R-COO⁻ AA_COOH->AA_COO + Base Base1 DIPEA Active_Ester R-CO-OBt (Active Ester) AA_COO->Active_Ester + HBTU HBTU HBTU HBTU->Active_Ester TMU Tetramethylurea (Byproduct) Active_Ester->TMU releases Peptide_Resin H₂N-Peptide-Resin Base2 DIPEA (for HCl salt) Target_AA_HCl HCl·H₂N-(CH₂)₆-COOtBu Target_AA H₂N-(CH₂)₆-COOtBu Target_AA_HCl->Target_AA + Base New_Peptide_Bond R-CO-NH-Peptide-Resin (Elongated Peptide) HOBt HOBt (Released) Fmoc_AA Fmoc-AA-COOH Fmoc_AA_COO Fmoc-AA-COO⁻ Fmoc_AA->Fmoc_AA_COO + Base Base_Act DIPEA Fmoc_Active_Ester Fmoc-AA-CO-OBt (Active Ester) Fmoc_AA_COO->Fmoc_Active_Ester + HBTU HBTU_reagent HBTU HBTU_reagent->Fmoc_Active_Ester Dipeptide Fmoc-AA-NH-(CH₂)₆-COOtBu (Coupled Product) Fmoc_Active_Ester->Dipeptide reacts with Amine_HCl HCl·H₂N-(CH₂)₆-COOtBu Free_Amine H₂N-(CH₂)₆-COOtBu Amine_HCl->Free_Amine + Base Base_Neut DIPEA Free_Amine->Dipeptide SPPS_Workflow Start Start: Peptide-Resin with N-terminal Fmoc Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash Resin (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling Reaction (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash Resin (DMF, DCM) Coupling->Wash2 Monitoring 5. Monitor Completion (e.g., Kaiser Test) Wash2->Monitoring Incomplete Incomplete Coupling Monitoring->Incomplete Positive Complete Complete Coupling Monitoring->Complete Negative Capping Recouple or Cap (Acetic Anhydride) Incomplete->Capping Capping->Wash1 then wash Next_Cycle Proceed to Next Cycle or Final Cleavage Complete->Next_Cycle

Caption: Iterative workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis on a standard resin (e.g., Rink Amide, Wang) at a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales. The protocols assume the user wishes to couple an Fmoc-protected amino acid onto the free amine of a resin-bound peptide, which is the standard procedure. To couple the title compound, one would first need to protect its amine with an Fmoc group, converting it to Fmoc-7-aminoheptanoic acid tert-butyl ester; however, the protocol below details the coupling of the hydrochloride salt in a solution-phase context, which is a more direct interpretation of the topic. For SPPS, one would use Fmoc-7-aminoheptanoic acid and couple it using the same methods.

Note on Safety: Always handle coupling reagents, solvents, and cleavage acids in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous HOBt is an energetic material and should be handled with care. [11]

Protocol 1: High-Efficiency Coupling using HBTU

This is the recommended protocol for ensuring a high-yield incorporation, especially for sequences known to be difficult.

Materials & Reagents

ReagentEquivalents (eq)Amount (for 0.1 mmol)
Fmoc-AA-OH (Incoming Acid)3.00.3 mmol
HBTU2.90.29 mmol (110 mg)
DIPEA (for activation)6.00.6 mmol (105 µL)
Peptide-Resin (Free Amine)1.00.1 mmol
Solvent (Anhydrous DMF)-~5 mL

Step-by-Step Methodology

  • Resin Preparation: If starting with an Fmoc-protected peptide-resin, perform Fmoc deprotection by treating the resin twice with 20% piperidine in DMF for 5-10 minutes each time. [15]2. Washing: Thoroughly wash the deprotected resin to remove all traces of piperidine. A typical wash sequence is DMF (x5), DCM (x3), and DMF (x3).

  • Activation Mixture Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-AA-OH (0.3 mmol) and HBTU (0.29 mmol) in ~2 mL of anhydrous DMF.

    • Add DIPEA (0.6 mmol) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color. [14]4. Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For hindered couplings, this time can be extended, or microwave-assisted synthesis can be employed. [16]5. Post-Coupling Wash: Drain the reaction mixture and wash the resin thoroughly with DMF (x3), DCM (x3), and DMF (x3) to remove excess reagents and byproducts.

  • Completion Monitoring:

    • Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. [17] * A negative result (yellow/colorless beads) indicates complete coupling.

    • A positive result (blue/purple beads) indicates the presence of unreacted primary amines, signifying incomplete coupling. [17]7. Recoupling/Capping (If Necessary): If the Kaiser test is positive, repeat the coupling step (Steps 3-5). If it remains positive, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences. [17][18]

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This method is a reliable and economical alternative to uronium salt-based coupling.

Materials & Reagents

ReagentEquivalents (eq)Amount (for 0.1 mmol)
Fmoc-AA-OH (Incoming Acid)3.00.3 mmol
HOBt (Hydrated)3.00.3 mmol (~46 mg)
DIC3.00.3 mmol (47 µL)
Peptide-Resin (Free Amine)1.00.1 mmol
Solvent (Anhydrous DMF)-~5 mL

Step-by-Step Methodology

  • Resin Preparation & Washing: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve the Fmoc-AA-OH (0.3 mmol) and HOBt (0.3 mmol) in ~2 mL of anhydrous DMF.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the Fmoc-AA/HOBt solution to the resin.

    • Add DIC (0.3 mmol) directly to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours. DIC/HOBt reactions are typically slower than those with HBTU. [15]4. Post-Coupling Wash & Monitoring: Follow steps 5, 6, and 7 from Protocol 1.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from the previous residue or the incoming amino acid. [8][19] 2. Peptide aggregation on-resin. 3. Insufficient reagent concentration or reaction time.1. Switch to a more powerful coupling reagent like HATU or COMU. [9] 2. Increase the coupling time or perform a double coupling. [20] 3. Change solvent to NMP or add a small percentage of DMSO. 4. Use microwave-assisted SPPS to disrupt aggregation and accelerate the reaction. [16]
Low Final Yield 1. Repeated incomplete couplings leading to termination by capping. 2. Premature cleavage of the tBu ester group.1. Optimize coupling conditions for each step as described above. 2. Ensure that the Fmoc deprotection solution (piperidine/DMF) is fresh and free of acidic contaminants. The tBu group is stable to base but labile to acid. [5]
Unexpected Side Product 1. Racemization of the incoming amino acid. 2. Dehydration of Asn or Gln side chains (if present).1. Minimize pre-activation time. Use HOBt or Oxyma-based additives, which are known to suppress racemization. [8][13] 2. Ensure side-chain protecting groups (e.g., Trt for Asn/Gln) are used.

Conclusion

The successful incorporation of tert-butyl 7-aminoheptanoate hydrochloride, and similar non-proteinogenic linkers, into a peptide sequence is readily achievable with careful attention to the foundational principles of peptide chemistry. The key factors for success are the stoichiometric neutralization of the hydrochloride salt, the selection of a high-efficiency coupling reagent such as HBTU, and diligent monitoring of reaction completion. By employing the robust protocols and troubleshooting strategies outlined in this guide, researchers can confidently utilize this versatile building block to advance the design and synthesis of novel peptide-based molecules and complex bioconjugates.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • BenchChem. A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis.
  • BenchChem. Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • AAPPTec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • Vertex AI Search. Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. Technical Support Center: Peptide Coupling Troubleshooting.
  • BenchChem. A Head-to-Head Battle of Peptide Coupling Reagents: HDBTU versus DIC/HOBt.
  • ChemicalBook. HBTU: Property, Reaction, Preparation and Hazard. (2024).
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • AAPPTec Peptides. Coupling Reagents.
  • National Institutes of Health. Introduction to Peptide Synthesis.
  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Vertex AI Search. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021).
  • ResearchGate. What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. (2017).
  • Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
  • ACS Publications. Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids | JACS Au. (2023).
  • National Institutes of Health. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024).
  • National Institutes of Health. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis.
  • MDPI. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. (2020).
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023).
  • Wikipedia. Non-proteinogenic amino acids.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings.

Sources

Application

Amide bond formation using tert-butyl 7-aminoheptanoate HCl

Application Note: Advanced Protocol for Amide Bond Formation Using tert-Butyl 7-Aminoheptanoate HCl Introduction & Strategic Rationale In modern drug discovery, particularly in the development of Proteolysis Targeting Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for Amide Bond Formation Using tert-Butyl 7-Aminoheptanoate HCl

Introduction & Strategic Rationale

In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates, the selection of bifunctional linkers is paramount. tert-Butyl 7-aminoheptanoate hydrochloride (CAS: 2138066-00-7) serves as a premier aliphatic linker, offering a seven-carbon spacer that balances flexibility and hydrophobicity[1].

The molecule is strategically designed with orthogonal reactivity:

  • The Primary Amine: Masked as a hydrochloride (HCl) salt to prevent oxidative degradation and spontaneous self-condensation during storage.

  • The Carboxylic Acid: Protected as a tert-butyl ester, which is highly stable to the basic conditions of amide coupling but can be cleanly cleaved later using strong acids like Trifluoroacetic acid (TFA) to reveal the free acid for downstream conjugation[1].

Mechanistic Principles & Causality

As an application scientist, it is critical to understand why specific reagents are chosen rather than blindly following a recipe. Coupling an HCl salt amine to a carboxylic acid requires a carefully orchestrated sequence of deprotonation and activation.

  • Base Selection (The Causality of DIPEA): Because the amine is locked as an unreactive HCl salt, a non-nucleophilic base must be introduced to liberate it. N,N-Diisopropylethylamine (DIPEA) is the industry standard because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to neutralize the HCl salt and deprotonate the target carboxylic acid[2].

  • Coupling Reagent (The Causality of HATU): HATU is selected for its exceptional reaction kinetics. It converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the nucleophilic attack by the free amine and minimizing epimerization of sensitive chiral centers[3].

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermic formation of the active ester and prevent degradation of sensitive substrates, then warmed to room temperature to kinetically drive the amide bond formation to completion[3].

Reaction Workflow

Workflow Acid Target Carboxylic Acid (R-COOH) Activation Activation Phase HATU + DIPEA in DMF (0 °C to RT) Acid->Activation Amine tert-butyl 7-aminoheptanoate HCl (Linker) Coupling Amide Bond Formation (Nucleophilic Attack) Amine->Coupling DIPEA neutralizes HCl salt Intermediate Active HOAt Ester Intermediate Activation->Intermediate Intermediate->Coupling Workup Aqueous Workup (Remove Salts & Byproducts) Coupling->Workup Product Purified Conjugate (tert-butyl protected) Workup->Product

Caption: Workflow for amide bond formation using tert-butyl 7-aminoheptanoate HCl and HATU/DIPEA chemistry.

Quantitative Optimization Data

To provide a comprehensive view of the synthetic landscape, Table 1 summarizes the empirical data for various coupling strategies when utilizing HCl salt-protected amines.

Table 1: Comparative Analysis of Amide Coupling Conditions for HCl Salt Amines

Coupling ReagentBase (Eq)SolventTempAvg. TimeTypical YieldMechanistic Notes
HATU (1.2 eq) DIPEA (3.0)DMF0 °C → RT2–4 h85–95%Forms highly reactive HOAt ester; gold standard for sterically hindered substrates.
EDC·HCl / HOBt DIPEA (3.0)DCMRT8–16 h70–85%Generates water-soluble urea byproduct; easier workup but slower kinetics.
PyBOP (1.2 eq) DIPEA (3.0)DMFRT4–6 h80–90%Good alternative to HATU; avoids explosive risks of uronium salts, yields pyrrolidine byproduct.
T3P (1.5 eq) TEA (4.0)EtOAcRT12–24 h65–80%Extremely mild, low epimerization, scalable, but less reactive for deactivated acids.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific in-process controls to ensure the reaction is proceeding as dictated by the underlying chemical logic.

Phase 1: Activation

  • Charge a flame-dried round-bottom flask with the Target Carboxylic Acid (1.0 eq) and HATU (1.2 eq).

  • Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.2 M.

  • Cool the flask to 0 °C using an ice-water bath under an inert atmosphere (Argon or N2).

  • Self-Validation Check: The solution should be clear or slightly turbid. A color change (often to pale yellow) upon the addition of base in the next step confirms the formation of the active HOAt ester.

Phase 2: Amine Introduction & Coupling 5. Add tert-butyl 7-aminoheptanoate hydrochloride (1.1 eq) to the cooled solution. 6. Add DIPEA (3.0 eq) dropwise over 5 minutes. Causality Note: The stoichiometry here is non-negotiable. 1.0 eq neutralizes the HCl salt of the amine, 1.0 eq deprotonates the carboxylic acid, and the remaining 1.0 eq maintains the basic environment necessary for HATU efficiency[2]. 7. Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature[3]. Stir for an additional 2 to 4 hours.

Phase 3: In-Process Controls (Self-Validation) 8. TLC Analysis: Spot the reaction mixture against the starting carboxylic acid on a silica gel TLC plate (eluent: typically 5-10% MeOH in DCM). Stain with Ninhydrin and heat. Validation: The absence of a purple/pink spot indicates complete consumption of the primary amine. 9. LC-MS Analysis: Pull a 5 µL aliquot, dilute in LC-MS grade Methanol, and inject. Validation: Confirm the presence of the product mass [M+H]+ and the disappearance of the starting acid mass.

Phase 4: Quenching and Workup 10. Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc). 11. Wash the organic layer sequentially:

  • Wash 1: 1M aqueous HCl (2 × 30 mL). Purpose: Protonates and removes unreacted amine, residual DIPEA, and basic byproducts.
  • Wash 2: Saturated aqueous NaHCO3 (2 × 30 mL). Purpose: Deprotonates and removes unreacted carboxylic acid and the HOAt byproduct.
  • Wash 3: Brine (1 × 30 mL). Purpose: Removes residual water from the organic layer.
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
  • Self-Validation Check: Weigh the crude mass. If the mass significantly exceeds the theoretical yield, residual DMF or HOAt is present, necessitating a repeat of the aqueous washes or immediate progression to column chromatography.

Phase 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel using an appropriate gradient (e.g., Hexanes to EtOAc, or DCM to 5% MeOH in DCM) to afford the pure tert-butyl protected conjugate.

Downstream Application: Deprotection

Once the amide bond is successfully formed and the intermediate is purified, the tert-butyl ester can be selectively cleaved to yield the free carboxylic acid for subsequent conjugation steps. This is typically achieved by treating the purified conjugate with a mixture of Trifluoroacetic acid (TFA) and DCM (usually 1:1 v/v) at room temperature for 2-4 hours[1]. The orthogonal nature of the tert-butyl group ensures that the newly formed amide bond remains completely intact during this harsh acidic cleavage.

References

  • Benchchem. "Application Note: Amide Coupling Protocols for 3,3 ..." Benchchem.
  • Sigma-Aldrich. "tert-butyl 7-aminoheptanoate hydrochloride | 2138066-00-7." Sigma-Aldrich.
  • MedChemExpress. "tert-butyl- | MedChemExpress (MCE) Life Science Reagents." MedChemExpress.
  • MDPI. "Total Synthesis of the Highly N-Methylated Peptides Carmabin A and Dragomabin." MDPI.
  • RSC Publishing.

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Method

Synthesis of bioconjugates using C7 amino ester spacers

Application Note: Synthesis and Optimization of Bioconjugates Utilizing C7 Amino Ester Spacers Introduction & Mechanistic Rationale Bioconjugation relies heavily on the selection of appropriate spacer arms to link distin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of Bioconjugates Utilizing C7 Amino Ester Spacers

Introduction & Mechanistic Rationale

Bioconjugation relies heavily on the selection of appropriate spacer arms to link distinct molecular entities—such as oligonucleotides, proteins, and small-molecule drugs—without compromising their individual biological activities. The C7 amino ester spacer (derived from 7-aminoheptanoic acid) has emerged as a highly versatile aliphatic linker[1]. Its 7-carbon chain provides an optimal balance of hydrophobicity and flexibility, effectively mitigating steric hindrance between the conjugated payload and the biomolecular target[2].

In the realm of targeted protein degradation, 7-aminoheptanoic acid serves as a critical bifunctional linker in PROTACs, connecting the E3 ubiquitin ligase ligand to the target protein ligand[1]. In oligonucleotide chemistry, the 3'-Amino-Modifier C7 controlled pore glass (CPG) is the gold standard for introducing a primary amine at the 3'-terminus[3]. This modification enables highly efficient post-synthetic conjugation with N-hydroxysuccinimide (NHS) esters of fluorophores, peptides, or affinity tags.

Chemical Dynamics of the C7 Spacer

The use of an Fmoc-protected C7 amino spacer in solid-phase synthesis presents both distinct advantages and specific chemical challenges that dictate the workflow[4]:

  • The Advantage: The Fmoc group is stable under standard phosphoramidite coupling conditions, preventing premature reactions of the primary amine during chain elongation.

  • The Challenge (Causality): If the Fmoc group is inadvertently lost during synthesis due to improper handling, the exposed primary amine will be irreversibly capped by acetic anhydride during the standard capping step. This acetylated amine is inert to post-synthetic conjugation, drastically reducing final bioconjugate yields[4].

  • The Solution: Strict anhydrous conditions must be maintained, and Fmoc deprotection should be performed deliberately using 20% piperidine prior to the final ammonia cleavage step.

Quantitative Data: Spacer Comparison

Selecting the correct spacer length is critical for conjugation efficiency. The C7 spacer provides a superior steric relief profile compared to shorter alkyl chains.

Spacer TypeChain LengthSteric ReliefHydrophobicityPrimary ApplicationExpected Conjugation Efficiency (NHS-Ester)
C3 Amino 3 AtomsLowLowShort-range crosslinking~75-80%
C6 Amino 6 AtomsModerateModerateStandard 5'-oligo labeling~85-90%
C7 Amino 7 AtomsHighModerate-High3'-oligo labeling & PROTACs>90%
PEG4 Amino 14 AtomsVery HighVery LowAqueous-heavy ADCs~85-95%

Table 1: Physicochemical comparison of common amino modifiers used in bioconjugation workflows.

Workflow Visualization

The following diagram illustrates the logical progression of synthesizing a C7-linked oligonucleotide bioconjugate, emphasizing the critical deprotection sequence required to maintain amine reactivity.

G N1 3'-Amino-Modifier C7 CPG N2 Solid-Phase Oligo Synthesis N1->N2 Phosphoramidite Coupling N3 Fmoc Deprotection (20% Piperidine) N2->N3 Retain on Support N4 Cleavage & Deprotection (NH4OH, 55°C) N3->N4 Release Free Amine N5 Post-Synthetic NHS-Ester Conjugation N4->N5 pH 8.5 Buffer N6 Purified C7-Linked Bioconjugate N5->N6 HPLC/Precipitation

Fig 1: Workflow for synthesizing and conjugating 3'-Amino-C7 modified oligonucleotides.

Detailed Experimental Protocols

Protocol A: Solid-Phase Synthesis and Deprotection of 3'-C7-Amino Oligonucleotides

This protocol ensures the primary amine remains reactive by preventing accidental acetylation during synthesis.

  • Column Preparation: Load the 3'-Amino-Modifier C7 CPG (Fmoc-protected) into the automated synthesizer column[3].

  • Synthesis: Perform standard phosphoramidite solid-phase synthesis. Crucial: Ensure all reagents, especially the capping mix (acetic anhydride), are freshly prepared to avoid side reactions.

  • On-Column Fmoc Deprotection:

    • Action: Flush the column with 20% piperidine in N,N-dimethylformamide (DMF) for 10 minutes at room temperature.

    • Causality: The Fmoc group is base-labile. Removing it specifically before the harsh ammonia cleavage prevents the formation of unreactive side products and ensures the amine is fully available for downstream conjugation[4].

  • Cleavage and Base Deprotection:

    • Action: Transfer the CPG to a sealed vial. Add 1 mL of concentrated ammonium hydroxide (NH₄OH). Incubate at 55°C for 16-17 hours.

    • Causality: This step simultaneously cleaves the succinyl ester linker attaching the C7 spacer to the CPG and removes the standard protecting groups from the nucleobases.

  • Desalting: Lyophilize the sample and desalt using a size-exclusion column (e.g., Sephadex G-25) equilibrated with Milli-Q water to remove residual ammonia, which would otherwise act as a competing nucleophile in the downstream NHS-ester reaction.

Protocol B: Post-Synthetic Conjugation with NHS-Ester Payloads

This protocol details the attachment of an NHS-ester functionalized payload (e.g., fluorophore, PROTAC ligand) to the C7-amine.

  • Buffer Preparation: Prepare a 0.1 M Sodium Tetraborate (NaB) buffer and meticulously adjust to pH 8.5 using HCl.

    • Causality: A pH of 8.5 is the critical thermodynamic sweet spot. It is basic enough to keep the C7 primary amine deprotonated (rendering it highly nucleophilic) but not so basic that the NHS-ester undergoes rapid, non-productive hydrolysis before conjugation can occur.

  • Oligonucleotide Reconstitution: Dissolve the desalted 3'-C7-amino oligonucleotide in the NaB buffer to a final concentration of 0.5 mM.

  • Payload Preparation: Dissolve the NHS-ester payload in anhydrous DMSO to a concentration of 15 mM. Note: DMSO must be strictly anhydrous to prevent premature ester hydrolysis.

  • Conjugation Reaction:

    • Action: Add the NHS-ester solution to the oligonucleotide solution to achieve a 10- to 20-fold molar excess of the payload. Vortex gently.

    • Action: Incubate the mixture at room temperature for 2 hours in the dark (if the payload is light-sensitive).

  • Post-Conjugation Precipitation:

    • Action: Add 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% Ethanol.

    • Action: Incubate at -20°C for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Causality: The highly charged oligonucleotide conjugate precipitates into a pellet, while the unreacted, hydrophobic NHS-ester payload remains soluble in the ethanol supernatant. This provides a rapid, initial purification mechanism.

System Validation and Quality Control

A robust protocol must be a self-validating system. The success of the C7-spacer conjugation can be definitively confirmed through orthogonal analytical techniques to prove the causality of the experimental steps:

  • RP-HPLC Analysis: Run the crude reaction mixture on a C18 Reverse-Phase HPLC column. The successful C7-bioconjugate will elute significantly later than the unconjugated oligo due to the added hydrophobicity of the C7 aliphatic chain and the attached payload.

  • ESI-MS (Electrospray Ionization Mass Spectrometry): Confirm the exact mass. The observed mass must equal: (Mass of Oligo) + (Mass of C7 Linker) + (Mass of Payload) - (Mass of NHS leaving group).

References

  • [2] Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: National Institutes of Health (PMC) URL: [Link]

  • [4] Title: Glen Report 14.12: A New Simplified 3'-Amino-Modifier CPG Source: Glen Research URL: [Link]

Sources

Application

Application Note: Strategic Approaches to Nucleophilic Substitution in 7-Aminoheptanoate Esters for Macrocycle Synthesis

Abstract The intramolecular nucleophilic substitution of 7-aminoheptanoate esters represents a critical pathway for the synthesis of capryllactam and its derivatives—foundational eight-membered ring structures in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The intramolecular nucleophilic substitution of 7-aminoheptanoate esters represents a critical pathway for the synthesis of capryllactam and its derivatives—foundational eight-membered ring structures in pharmaceuticals and polymer science. This reaction, however, is thermodynamically and kinetically challenging due to the high entropic barrier and potential for transannular strain associated with forming medium-sized rings. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of this transformation. We will dissect the core reaction mechanism, explore critical parameters including protecting group strategy, solvent effects, catalysis, and thermal conditions, and provide detailed, field-proven protocols for maximizing the yield of the desired macrocyclic lactam while minimizing competing intermolecular polymerization.

Introduction

Large-ring lactams are privileged scaffolds in medicinal chemistry and materials science. Capryllactam, an eight-membered lactam, is a key monomer for the production of Nylon 8. Its derivatives are explored for their biological activities, leveraging the unique conformational properties of the eight-membered ring. The most direct route to this scaffold is the intramolecular cyclization of a linear 7-aminoheptanoate ester, a process governed by the principles of nucleophilic acyl substitution.

The primary challenge in this synthesis is controlling the reaction pathway to favor intramolecular cyclization over intermolecular polymerization. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored; however, the formation of eight-membered rings requires overcoming a significant entropic penalty.[1] Success hinges on a carefully designed reaction environment that promotes the desired molecular folding and reactivity. This guide offers a systematic approach to optimizing these conditions.

The Core Mechanism: Intramolecular Nucleophilic Acyl Substitution

The cyclization of a 7-aminoheptanoate ester into a lactam proceeds via an intramolecular nucleophilic acyl substitution. This is a classic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of electrons on the terminal amino group (the nucleophile) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This addition breaks the carbonyl π-bond, forming a transient, zwitterionic tetrahedral intermediate.

  • Leaving Group Elimination: The carbonyl π-bond is reformed, accompanied by the elimination of the alkoxy group (-OR') as an alkoxide, which is the leaving group.

  • Proton Transfer: The liberated alkoxide is a strong base and will typically deprotonate the newly formed amide's nitrogen or other acidic protons in the medium, leading to the final, stable lactam product after workup.[2][3]

The mechanism is depicted below:

Caption: Mechanism for intramolecular lactam formation.

Critical Reaction Parameters and Optimization

The successful synthesis of an eight-membered lactam requires meticulous control over several interconnected variables.

The Role of Protecting Groups

In multi-step syntheses, the amine's nucleophilicity can interfere with other transformations. Therefore, it is often necessary to "mask" the amino group with a protecting group, which is then removed in the final step to initiate cyclization. The choice of protecting group is critical, as it must be stable to preceding reaction conditions but removable without degrading the ester functionality.[4][5]

Common N-protecting groups and their removal conditions are summarized below.

Protecting GroupAbbreviationCommon Removal ConditionsKey Considerations
tert-ButoxycarbonylBocStrong acid (e.g., TFA in DCM)[]Stable to hydrogenation and mild base. Acid-labile.
BenzyloxycarbonylCbz or ZCatalytic hydrogenation (e.g., H₂, Pd/C)[]Stable to acidic and basic conditions. Cleaved by hydrogenolysis.
9-FluorenylmethoxycarbonylFmocMild base (e.g., 20% piperidine in DMF)[]Base-labile. Stable to acid and hydrogenation.
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[4]Orthogonal to Boc and Fmoc, allowing for selective deprotection.

Expert Insight: For substrates sensitive to strong acid or hydrogenation, the Fmoc or Alloc groups are superior choices. The Boc group is often preferred for its robustness in many synthetic steps and the volatility of its byproducts upon removal.

Solvent Selection and High-Dilution Principle

The solvent plays a crucial role in stabilizing intermediates and influencing reaction kinetics. For nucleophilic substitutions, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are often preferred as they solvate the cation but leave the nucleophile relatively free and highly reactive.[7][8][9]

More importantly, to favor intramolecular cyclization, the reaction must be conducted under high-dilution conditions . By maintaining a very low substrate concentration (typically 0.001 M to 0.05 M), the probability of one end of a molecule finding its other end is increased relative to the probability of it finding another molecule. This kinetically suppresses the formation of intermolecular polymers.

G sub 7-Aminoheptanoate Ester intra Intramolecular Cyclization (Capryllactam) sub->intra High Dilution (Favored) inter Intermolecular Polymerization (Polyamide) sub->inter High Concentration (Disfavored)

Caption: High dilution favors intramolecular cyclization.

Temperature and Reaction Time

Temperature is a double-edged sword. Increased temperature provides the activation energy needed to overcome the barrier to forming a strained eight-membered ring.[10] However, excessive heat can promote side reactions, such as elimination or decomposition. The optimal temperature is typically determined empirically but often falls in the range of 80-120 °C for thermal cyclizations. Microwave-assisted synthesis can be a powerful tool, as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes and improving yields by minimizing the formation of thermal degradation byproducts.[11]

Catalysis: Activating the System

While thermal energy alone can drive the reaction, catalysis can significantly improve rates and yields.

  • Base Catalysis: A non-nucleophilic base (e.g., DBU, Proton-Sponge) can deprotonate the amino group, increasing its nucleophilicity. However, this is often unnecessary as the primary amine is typically a sufficient nucleophile. Care must be taken to avoid base-promoted hydrolysis of the ester.[12]

  • Acid Catalysis: A Brønsted or Lewis acid can activate the ester by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. This is a common strategy for lactonization and can be effective for lactamization.

  • Metal Catalysis: Certain transition metal catalysts, such as those based on Iridium or Ruthenium, have been shown to facilitate lactam formation from amino alcohols or lactones and amines, suggesting their potential applicability in direct amino ester cyclization.[13][14]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for High-Dilution Thermal Cyclization

This protocol describes the cyclization of a Boc-protected 7-aminoheptanoate ester.

A. Deprotection of the Amine

  • Dissolve Boc-7-aminoheptanoate ester (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure all TFA is removed. The resulting amine salt is often used directly in the next step.

B. High-Dilution Cyclization

  • Set up a three-neck round-bottom flask equipped with a reflux condenser and two syringe pumps.

  • Add a large volume of a suitable high-boiling solvent (e.g., toluene or xylene) to the flask to achieve a final concentration of ~0.01 M. Heat the solvent to reflux (approx. 110-140 °C).

  • Syringe Pump 1: Dissolve the crude 7-aminoheptanoate TFA salt (1.0 eq) in a minimal amount of DMF.

  • Syringe Pump 2: Prepare a solution of a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq), in the refluxing solvent.

  • Over a period of 8-12 hours, add the solutions from both syringe pumps simultaneously and dropwise to the refluxing solvent. This slow addition is crucial for maintaining high-dilution conditions.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the lactam.

  • Cool the reaction to room temperature, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure capryllactam.

Protocol 2: Microwave-Assisted Cyclization

This method offers a significant acceleration of the cyclization process.[11]

  • Prepare the free amine from the corresponding protected amino ester as described in Protocol 1, Step A.

  • Dissolve the crude 7-aminoheptanoate salt in a microwave-compatible solvent (e.g., DMF or NMP) in a microwave vial to a concentration of ~0.1 M. Note: Higher concentrations can be tolerated in microwave synthesis due to the rapid reaction times.

  • Add a base if necessary (e.g., K₂CO₃, 2.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 150-180 °C for 15-45 minutes.

  • Monitor the reaction progress by LC-MS.

  • After cooling, work up and purify the product as described in Protocol 1, Steps 8 and 9.

Troubleshooting and Side Reactions

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction Insufficient temperature; Incomplete deprotection of the amine.Increase reaction temperature or switch to microwave heating. Confirm complete deprotection by LC-MS before starting the cyclization.
Low Yield Suboptimal concentration or temperature; Degradation of product.Re-optimize concentration and temperature. Reduce reaction time if degradation is suspected. Consider a catalytic approach.
Polymer Formation Concentration is too high; Addition rate is too fast.Decrease the concentration (increase solvent volume). Slow down the rate of addition via syringe pump.
Ester Hydrolysis Presence of water; Use of a strong, nucleophilic base.Use anhydrous solvents. Switch to a non-nucleophilic base (e.g., DBU, DIPEA).

Conclusion

The synthesis of eight-membered lactams via intramolecular nucleophilic substitution of 7-aminoheptanoate esters is a challenging yet achievable transformation. Success is predicated on a rational approach that carefully controls the competition between the desired cyclization and undesired polymerization. By leveraging the principles of high dilution, optimizing thermal conditions, and selecting appropriate protecting group and solvent strategies, researchers can effectively access these valuable chemical scaffolds. The protocols and insights provided herein serve as a robust starting point for the development and optimization of these critical reactions in both academic and industrial settings.

References

  • (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols - ResearchGate. Available at: [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed. Available at: [Link]

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC. Available at: [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of γ-lactams - Organic Chemistry Portal. Available at: [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid derivatives - Monash University. Available at: [Link]

  • Amino Acid-Protecting Groups - SciSpace. Available at: [Link]

  • Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones and Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Amino Acid-Protecting Groups. Available at: [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams - Chemistry. Available at: [Link]

  • 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon - Chemistry LibreTexts. Available at: [Link]

  • Lactam synthesis. Available at: [Link]

  • δ-Lactam synthesis - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. Available at: [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • β-Lactams. VII. The synthesis of 3-vinyl and 3-isopropenyl 4-substituted azetidinones. Available at: [Link]

  • Effect of higher order solvation and temperature on SN2 and E2 reactivity - ResearchGate. Available at: [Link]

  • Nucleophilic substitution - Wikipedia. Available at: [Link]

  • (PDF) NH4Cl Catalyzed synthesis of β-amino Esters - ResearchGate. Available at: [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. Available at: [Link]

  • Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease - PubMed. Available at: [Link]

  • 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects - YouTube. Available at: [Link]

  • Organic Synthesis in the 21st Century - Nucleophilic Substitution and Elimination Reaction. Available at: [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available at: [Link]

  • Kinetic solvent isotope effects and activation parameters for the intramolecular addition–elimination between amino and amide groups in 1-amino-8-trifluoroacetylnaphthalene under acidic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • 21.6: Chemistry of Esters. Available at: [Link]

Sources

Method

Solid-phase synthesis strategies involving aminoheptanoate derivatives

Application Note: Advanced Solid-Phase Synthesis Strategies Utilizing 7-Aminoheptanoic Acid (AHA) Derivatives Introduction & Mechanistic Rationale 7-Aminoheptanoic acid (AHA) and its protected derivatives (e.g., Fmoc-7-A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Synthesis Strategies Utilizing 7-Aminoheptanoic Acid (AHA) Derivatives

Introduction & Mechanistic Rationale

7-Aminoheptanoic acid (AHA) and its protected derivatives (e.g., Fmoc-7-AHA, Boc-7-AHA) have emerged as highly versatile building blocks in solid-phase peptide synthesis (SPPS) and the development of targeted protein degraders (PROTACs)[1]. As a 7-carbon aliphatic ω-amino acid, AHA functions as a hydrophobic spacer that physically separates functional domains while modulating the overall pharmacokinetic profile of the conjugate.

Causality Behind Linker Selection: When designing bifunctional molecules such as PROTACs or fluorophore-peptide conjugates, the choice of linker dictates both synthetic success and biological efficacy.

  • Steric Deconvolution: Directly attaching bulky moieties (such as a cereblon-recruiting ligand or a fluorophore) to a peptide sequence often causes steric clashes that abrogate target receptor binding. AHA provides a flexible, linear spacer that relieves this interference[2].

  • Prevention of Edman Degradation: In fluorescent labeling, directly coupling FITC to the N-terminal amine creates a thiourea linkage. During acidic cleavage (TFA), this can trigger an Edman-type degradation, cleaving the N-terminal amino acid[2]. Inserting an AHA spacer prevents the formation of the cyclic intermediate required for this degradation, preserving the peptide sequence.

  • Hydrophobic Tuning: Unlike PEG linkers, which increase aqueous solubility but can hinder cell permeability, the aliphatic chain of AHA enhances the lipophilicity of PROTACs. This is often necessary for crossing cell membranes to reach intracellular targets like HDAC6[3].

Quantitative Comparison of SPPS Linkers

To guide linker selection, the following table summarizes the physicochemical and synthetic properties of AHA compared to other common SPPS linkers.

Linker DerivativeChain Length (Atoms)Hydrophobicity (LogP Impact)SPPS Coupling EfficiencyPrimary Application
Fmoc-Ahx-OH (6-carbon)7ModerateHighStandard peptide spacing
Fmoc-7-AHA-OH (7-carbon)8HighHighPROTACs, extended spacing
Fmoc-PEG2-OH 9Low (Hydrophilic)Moderate (viscous)Solubility enhancement
Fmoc-8-AOC-OH (8-carbon)9Very HighLow (aggregation risk)Lipid conjugation

Workflow & Pathway Visualization

The following diagram illustrates the self-validating solid-phase synthesis workflow for incorporating Fmoc-7-AHA into a peptide or PROTAC sequence.

AHA_SPPS_Workflow Resin Peptidyl-Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect CoupleAHA Couple Fmoc-7-AHA (HATU / DIPEA / NMM) Deprotect->CoupleAHA Validate Kaiser Test (Primary Amine Check) CoupleAHA->Validate Validate->CoupleAHA Positive (Incomplete) Capping Acetic Anhydride Capping (Truncation Prevention) Validate->Capping Trace Positive Extend Next Coupling / Warhead (e.g., PROTAC Assembly) Validate->Extend Negative (Complete) Capping->Extend Cleavage Global Cleavage (TFA / Scavengers) Extend->Cleavage

Self-validating SPPS workflow for Fmoc-7-AHA incorporation and PROTAC assembly.

Detailed Protocols: On-Resin Assembly Using Fmoc-7-AHA

Protocol 1: Automated/Manual Coupling of Fmoc-7-AHA

Objective: Efficiently conjugate the 7-carbon aliphatic linker to a resin-bound peptide or small molecule precursor. Causality: Aliphatic chains like AHA can undergo hydrophobic collapse or aggregation on the resin, reducing coupling efficiency. We utilize HATU/DIPEA (or NMM) because the highly reactive OAt ester intermediate overcomes the steric and hydrophobic barriers of the 7-carbon chain, driving the reaction to completion[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of peptidyl-resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which would otherwise neutralize the active ester in the next step.

  • Activation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Fmoc-7-aminoheptanoic acid and 3.0 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[4]. Note: The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add the activated Fmoc-7-AHA solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads and wash with ethanol. Add 1 drop each of ninhydrin, phenol, and KCN solutions, and heat to 100°C for 3 minutes.

    • Causality: The Kaiser test acts as a self-validating checkpoint. A yellow/colorless result confirms complete coupling. A blue result indicates unreacted primary amines, necessitating a second coupling cycle to prevent deletion sequences.

  • Capping (Optional but Recommended): If trace amines remain, cap with 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes to terminate unreacted chains[4].

Protocol 2: Synthesis of HDAC6 PROTACs via AHA Linker

Objective: Assemble a PROTAC molecule by linking an HDAC6 inhibitor warhead to a cereblon-recruiting ligand using an AHA spacer[3]. Causality: Solid-phase synthesis of PROTACs allows for rapid library generation without intermediate purification. The AHA linker provides the exact spatial geometry required for the ternary complex formation between HDAC6 and the E3 ligase[3].

Step-by-Step Methodology:

  • Immobilization: Attach the cereblon-binding domain (e.g., pomalidomide derivative) to the solid support.

  • Linker Addition: Perform Fmoc deprotection, then couple Fmoc-7-AHA (2.0 equiv) using HATU (2.0 equiv) and DIPEA (3.0 equiv) in DMF for 20 hours at room temperature to ensure complete reaction of the bulky precursors[3].

  • Warhead Conjugation: Deprotect the Fmoc group on the AHA linker. Couple the HDAC6-targeting carboxylic acid building block (3.0 equiv) using HATU and DIPEA for 4 hours[3].

  • Mini-Cleavage & LC-MS Validation: Transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/H2O/TIPS (95:2.5:2.5) for 1 hour. Evaporate under nitrogen, reconstitute in methanol, and analyze via LC-MS.

    • Causality: This self-validating step ensures the correct mass of the PROTAC is achieved before committing the entire batch to global cleavage, saving time and resources.

  • Global Cleavage: Treat the bulk resin with 5% TFA in DCM for 1 hour (if using highly acid-sensitive resins) or standard 95% TFA cocktails[3]. Precipitate the final PROTAC in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

References

  • BroadPharm. "Boc-7-Aminoheptanoic acid, 60142-89-4". BroadPharm.
  • ResearchGate. "Solid-phase synthesis of cereblon-recruiting selective histone deacetylase 6 degraders (HDAC6 PROTACs) with anti-leukemic activity". ResearchGate.
  • GenScript. "Peptide Modifications". GenScript.
  • The Royal Society of Chemistry. "Electronic Supplementary Information". RSC.

Sources

Application

Application Notes and Protocols for Utilizing 7-Aminoheptanoate Linkers in Antibody-Drug Conjugates (ADCs)

Abstract The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and therapeutic index.[1][2][][4] This document provides a detailed guide for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and therapeutic index.[1][2][][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 7-aminoheptanoate linkers in the construction of ADCs. 7-Aminoheptanoic acid, a bifunctional molecule with a seven-carbon alkyl chain, offers a non-cleavable, hydrophilic spacer that can enhance the physicochemical properties of an ADC.[5][6][7] These notes will cover the rationale for using this linker, detailed experimental protocols for conjugation, and methods for the characterization of the final ADC product.

Introduction: The Rationale for 7-Aminoheptanoate Linkers

Antibody-drug conjugates represent a powerful class of therapeutics that combine the antigen specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload.[8][9][10] The linker connecting these two moieties must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient release of the payload within the target cancer cell.[1][][]

Linkers are broadly categorized as cleavable or non-cleavable.[12][13][] Cleavable linkers are designed to be selectively broken by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH, high glutathione concentrations, or specific enzymes).[13][15][16] Non-cleavable linkers, in contrast, remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[12][13][] This approach can lead to a more stable ADC in circulation and may reduce the risk of systemic toxicity.[13][18]

The 7-aminoheptanoate linker falls into the category of non-cleavable linkers. Its linear seven-carbon alkyl chain provides several potential advantages:

  • Enhanced Hydrophilicity: While alkyl chains are traditionally hydrophobic, the incorporation of a spacer can help to counteract the hydrophobicity of many potent payloads.[5][6][15][19] This can improve the solubility of the ADC, reduce aggregation, and lead to more favorable pharmacokinetic properties.[5][6][18]

  • Improved Stability: Non-cleavable thioether or amide bonds formed with this linker are highly stable under physiological conditions, minimizing premature drug release.[12][20][21]

  • Defined Drug-to-Antibody Ratio (DAR): The bifunctional nature of 7-aminoheptanoic acid allows for its use in well-controlled conjugation strategies to achieve a more homogeneous ADC product with a defined DAR.[7]

This guide will detail the practical steps for incorporating a 7-aminoheptanoate linker into an ADC, from initial antibody modification to final product characterization.

General Mechanism of Action

The mechanism of an ADC constructed with a non-cleavable 7-aminoheptanoate linker follows a well-established pathway for this class of ADCs.

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Antigen Tumor Antigen Binding 1. Binding ADC->Binding Targeting Internalization 2. Internalization (Endocytosis) Antigen->Internalization Binding->Antigen Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Degradation 4. Antibody Degradation Lysosome->Degradation Release 5. Payload Release (Linker-Amino Acid-Payload) Degradation->Release Apoptosis 6. Cytotoxicity (Cell Death) Release->Apoptosis

Caption: General mechanism of action for an ADC with a non-cleavable linker.

  • Binding: The ADC circulates in the bloodstream and its monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell.[9][22]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.[23]

  • Trafficking: The internalized vesicle is trafficked to the lysosome.[21]

  • Degradation: Inside the lysosome, the acidic environment and potent enzymes lead to the complete proteolytic degradation of the antibody.[13][]

  • Payload Release: The degradation of the antibody releases the cytotoxic payload, which is still attached to the 7-aminoheptanoate linker and the amino acid residue (e.g., lysine or cysteine) to which it was conjugated. This complex is the active form of the drug.[1]

  • Cytotoxicity: The released payload-linker-amino acid complex can then exert its cell-killing effect, typically by interfering with critical cellular processes like DNA replication or microtubule assembly, leading to apoptosis.[23]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of an ADC using a 7-aminoheptanoate linker. The protocol assumes a two-step process where the linker is first attached to the payload, and then the linker-payload construct is conjugated to the antibody.

Materials and Reagents
Material/ReagentSupplierNotes
Monoclonal Antibody (e.g., Trastuzumab)In-house or CommercialConcentration > 2 mg/mL in PBS.
7-Aminoheptanoic acidCommercial
Cytotoxic Payload (with amine-reactive group)e.g., MMAE, DM1
N-Hydroxysuccinimide (NHS)CommercialFor carboxyl activation.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)CommercialFor carboxyl activation.
Anhydrous Dimethyl Sulfoxide (DMSO)CommercialReaction solvent.
Tris(2-carboxyethyl)phosphine (TCEP)CommercialFor antibody reduction (cysteine conjugation).
Maleimide-activated drug-linkerSynthesizedFor cysteine conjugation.
Phosphate Buffered Saline (PBS), pH 7.2-7.4In-house preparation
Reaction Buffer (e.g., 1M Sodium Bicarbonate)In-house preparationFor lysine conjugation.
Quenching Reagent (e.g., 10 mM Cysteine)CommercialTo cap unreacted maleimides.
Sephadex G-25 Desalting ColumnCommercialFor purification.
Size-Exclusion Chromatography (SEC) ColumnCommercialFor purification and analysis.
Hydrophobic Interaction Chromatography (HIC) ColumnCommercialFor DAR analysis.
Workflow Overview

ADC_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Characterization Linker 7-Aminoheptanoic Acid Activation Activation (e.g., NHS/EDC) Linker->Activation Payload Cytotoxic Payload Coupling Amide Bond Formation Payload->Coupling Activation->Coupling Linker_Payload Linker-Payload Construct Coupling->Linker_Payload Conjugation Conjugation Reaction Linker_Payload->Conjugation Antibody Monoclonal Antibody Modification Antibody Modification (e.g., Reduction) Antibody->Modification Modification->Conjugation Quenching Quenching Conjugation->Quenching Crude_ADC Crude ADC Quenching->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (HIC, MS, etc.) Pure_ADC->Characterization

Caption: Experimental workflow for ADC synthesis using a 7-aminoheptanoate linker.

Protocol 1: Synthesis of Linker-Payload Construct

This protocol describes the formation of an amide bond between the carboxylic acid of the 7-aminoheptanoate linker and an amine-containing payload.

  • Activation of 7-Aminoheptanoic Acid:

    • Dissolve 7-aminoheptanoic acid, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMSO. A molar ratio of 1:1.2:1.2 (linker:NHS:EDC) is recommended as a starting point.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the linker.[8] This activated linker should be used immediately.

    • Rationale: The conversion of the carboxylic acid to an NHS ester creates a more reactive intermediate that will readily form a stable amide bond with primary amines on the payload.[24]

  • Coupling to Payload:

    • Dissolve the amine-containing cytotoxic payload in anhydrous DMSO.

    • Add the activated linker-NHS ester solution to the payload solution. A slight molar excess of the activated linker may be required to drive the reaction to completion.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS) until the payload is consumed.

    • The resulting product is the linker-payload construct, where the payload is attached to the carboxyl end of the 7-aminoheptanoate linker. The amino group of the linker remains available for conjugation to the antibody.

Protocol 2: Conjugation to Antibody (Lysine-based)

This protocol targets the surface-accessible lysine residues on the antibody.[25] This method often results in a heterogeneous mixture of ADC species.[8]

  • Preparation:

    • Prepare the antibody at a concentration of 2-10 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0-9.0).[25][26]

    • Rationale: A slightly basic pH is used to deprotonate the epsilon-amino group of lysine residues, increasing their nucleophilicity for the reaction.

  • Activation of Linker-Payload Construct:

    • The linker-payload construct from Protocol 3.3 has a free carboxylic acid (if the payload was attached via its amine) or a free amine (if the payload was attached via its carboxyl). For lysine conjugation, the carboxylic acid of the linker-payload must be activated to an NHS ester as described in Protocol 3.3, Step 1.

  • Conjugation Reaction:

    • Add a calculated molar excess of the activated linker-payload-NHS ester to the antibody solution. The molar ratio will depend on the desired DAR and requires optimization (e.g., start with a 5- to 20-fold molar excess).

    • Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.

    • Rationale: The activated NHS ester reacts with the nucleophilic amino groups of lysine residues to form stable amide bonds.[24]

  • Purification:

    • Remove excess, unreacted linker-payload by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25).[26][]

    • Elute with PBS (pH 7.2-7.4). The ADC will elute in the void volume.

Protocol 3: Conjugation to Antibody (Cysteine-based)

This approach utilizes the cysteine residues from reduced interchain disulfide bonds, typically leading to a more homogeneous ADC product with a defined DAR (e.g., DAR 8 for a typical IgG1).[8][28]

  • Activation of Linker-Payload Construct for Thiol Reaction:

    • The amino group of the 7-aminoheptanoate-payload construct must be functionalized with a maleimide group. This can be achieved by reacting it with a heterobifunctional crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

    • This creates a maleimide-activated 7-aminoheptanoate-payload construct ready for thiol-specific conjugation.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

    • Add a 5-10 molar excess of a reducing agent like TCEP.[8]

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[25]

    • Remove the excess reducing agent using a desalting column.

    • Rationale: TCEP selectively reduces the disulfide bonds, exposing free sulfhydryl (-SH) groups that are highly reactive towards maleimides.[26]

  • Conjugation Reaction:

    • Immediately add the maleimide-activated linker-payload to the reduced antibody solution. A molar excess of 5-20 fold per free thiol is typically used.[8]

    • Incubate the reaction at room temperature for 1-2 hours.

    • Rationale: The maleimide group reacts specifically with the free sulfhydryl groups to form a stable thioether bond.[24][26]

  • Quenching:

    • Add a quenching reagent such as N-acetylcysteine or cysteine to cap any unreacted maleimide groups on the ADC.[]

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the ADC using SEC or HIC to remove unconjugated linker-payload and any aggregated antibody.[8]

ADC Characterization

Thorough characterization is essential to ensure the quality, homogeneity, and stability of the synthesized ADC.

ParameterMethodExpected Outcome/Interpretation
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)HIC separates ADC species based on hydrophobicity, allowing for the determination of the distribution and average DAR.[29] MS provides the exact mass of the ADC species.
Purity and Aggregation Size-Exclusion Chromatography (SEC)A single, sharp peak indicates a pure, non-aggregated ADC product. The presence of high molecular weight species suggests aggregation.[29]
Conjugation Site Mass Spectrometry (Peptide Mapping)Digestion of the ADC followed by MS/MS analysis can identify the specific lysine or cysteine residues that have been conjugated.[29]
In Vitro Cytotoxicity Cell-based Viability Assays (e.g., MTT, CellTiter-Glo)The ADC should demonstrate potent, dose-dependent killing of antigen-positive cancer cells, while having minimal effect on antigen-negative cells.[30]
Antigen Binding ELISA, Surface Plasmon Resonance (SPR)The conjugation process should not significantly impair the antibody's ability to bind to its target antigen.
Thermal Stability Differential Scanning Calorimetry (DSC)Provides information on how the conjugation affects the thermal stability of the antibody.[31]

Conclusion and Future Perspectives

The 7-aminoheptanoate linker represents a straightforward yet effective option for the development of non-cleavable ADCs. Its linear alkyl chain can contribute to improved hydrophilicity and provides a stable connection between the antibody and the payload. The protocols outlined in this document provide a robust framework for the synthesis and characterization of ADCs utilizing this linker.

Future work may involve exploring the impact of varying the alkyl chain length on ADC properties.[2][4][30] Longer or shorter chains may fine-tune the balance between hydrophilicity, stability, and steric hindrance, ultimately impacting the therapeutic index of the ADC. Furthermore, the incorporation of pendant hydrophilic moieties, such as polyethylene glycol (PEG) units, onto the 7-aminoheptanoate backbone could further enhance the solubility and pharmacokinetic profile of ADCs carrying highly hydrophobic payloads.[5][6][19][30][32]

References

  • Cleavable Vs. Non-Cleavable Linkers in ADCs - Biotech Informers. (2023, February 27).
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2025, September 30).
  • Cleavable vs. Non-Cleavable Linkers | BroadPharm. (2021, July 21).
  • Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications - PurePEG. (2025, July 1).
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (2021, April 6).
  • Overview of ADC Linkers | ChemPep.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - Frontiers. (2021, June 22).
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences.
  • Antibody Conjugation Protocol | AAT Bioquest.
  • Alkyl Ether Linkers Demonstrate Superior Stability in Drug Conjugates, Enhancing Therapeutic Potential - Benchchem.
  • ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences. (2025, October 24).
  • The Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy: A Comparative Guide - Benchchem.
  • Methyl 7-aminoheptanoate hydrochloride | PROTAC Linker | MedChemExpress.
  • The Role of Hydrophilic Linkers in Advanced Drug Development: A Comparative Analysis of PEG21 and Alternatives - Benchchem.
  • The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed. (2026, January 6).
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed. (2021, June 23).
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC.
  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design - PurePEG. (2025, October 6).
  • Processes for Constructing Homogeneous Antibody Drug Conjugates - ACS Publications. (2016, April 14).
  • Complete ADC conjugation in just 3 hours: Speed without compromise. (2026, January 19).
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences. (2025, September 8).
  • Application Notes and Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis - Benchchem.
  • 7-Aminoheptanoic acid hydrochloride | PROTAC Linker | MedChemExpress.
  • 7-Aminoheptanoic acid | PROTAC Linker - MedchemExpress.com.
  • Fmoc-7-amino-heptanoic acid, 127582-76-7 - BroadPharm.
  • ADC Linker Types: Selection & Design Guide - BOC Sciences.
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - DMPK. (2026, January 30).
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC.
  • Exploring the Optimization of Linker Chemistries for ADCs | BioPharm International. (2023, December 13).
  • Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC.
  • The Versatility of 7-Aminoheptanoic Acid in Chemical Synthesis.
  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - MDPI. (2025, December 5).
  • How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. (2025, October 24).
  • (a) Synthesis of linker-AMC 7 and (b) synthesis of linker-AMC 12. Np = neopentyl - ResearchGate.
  • The Chemistry Behind ADCs - MDPI. (2021, May 7).
  • (PDF) Current ADC linker chemistry - ResearchGate.
  • The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services. (2025, December 4).
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC. (2016, February 2).
  • Drug Conjugate Linkers and Their Effects on Drug Properties - DMPK - WuXi AppTec. (2023, August 10).
  • Bioconjugation application notes.
  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials - Macmillan Group. (2017, December 4).
  • EGCit linker increases ADC hydrophilicity and cell killing potency with... - ResearchGate.
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC. (2021, October 6).

Sources

Method

Application Note: Advanced Protocols for the Selective Deprotection of tert-Butyl Esters in Amino Acid and Peptide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols Executive Summary The tert-butyl (t-Bu) ester is a ubiquitous protect...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary

The tert-butyl (t-Bu) ester is a ubiquitous protecting group for carboxylic acids in peptide synthesis (e.g., Asp and Glu side chains, or C-termini) due to its exceptional stability under basic conditions and catalytic hydrogenation. However, the orthogonal deprotection of t-Bu esters in the presence of other acid-labile groups—most notably the tert-butyloxycarbonyl (Boc) amine protecting group—presents a significant synthetic challenge.

Standard global deprotection utilizing concentrated Trifluoroacetic Acid (TFA) lacks the chemoselectivity required for complex, multi-step syntheses. As a Senior Application Scientist, I have compiled this guide to detail the causality, mechanistic rationale, and field-proven protocols for both selective Lewis acid-mediated cleavage and global protic acid deprotection.

Mechanistic Rationale: Orthogonality vs. Global Cleavage

The fundamental difference between global and selective deprotection lies in the method of carbonyl activation.

Global Deprotection (Protic Acid): Strong protic acids, such as TFA, operate via mass action. The acid protonates the ester oxygen, driving the irreversible elimination of isobutene gas and a highly electrophilic tert-butyl cation[1]. Because this cation can readily alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Methionine), the addition of nucleophilic scavengers (like triisopropylsilane or water) is an absolute mechanistic necessity to trap the cation and prevent irreversible side-product formation.

Selective Deprotection (Lewis Acid): Selective deprotection leverages mild Lewis acids (e.g., CeCl₃, FeCl₃). The Lewis acid preferentially coordinates to the sterically accessible ester carbonyl oxygen. This coordination polarizes and weakens the C–O bond, facilitating the departure of the t-Bu group as isobutene[2]. Because this pathway does not generate a highly acidic bulk solvent environment, acid-sensitive groups like N-Boc remain intact.

Mechanism S1 t-Butyl Ester S2 Lewis Acid (M) Coordination [Carbonyl Activation] S1->S2 + Ce(III) / Fe(III) S3 C-O Bond Polarization [t-Butyl Cation Formation] S2->S3 Electron Shift S4 Isobutene Elimination (Gas Evolution) S3->S4 - H+ S5 Free Carboxylic Acid S3->S5 H2O Quench S4->S5

Fig 1: Mechanistic pathway of Lewis acid-mediated selective t-butyl ester cleavage.

Strategic Overview & Quantitative Data

Choosing the correct reagent system is critical for maintaining the structural integrity of the peptide. The table below summarizes the optimal conditions based on the protecting groups present.

Reagent SystemPrimary TargetTolerated Protecting GroupsReaction TimeTypical YieldRef
CeCl₃·7H₂O / NaI t-Bu EsterN-Boc, N-Cbz, Fmoc2–4 h85–95%[3]
FeCl₃ (On-Resin) Side-chain t-Bu (Asp/Glu)Fmoc, Rink Amide Resin1.5–3 h>90%[2]
ZnBr₂ t-Bu EsterN-PhF, N-Cbz12–24 h70–85%[4]
50% TFA / Scavengers Global (t-Bu + Boc)None (Cleaves both)1–2 h>95%[5]
⚠️ Critical Field-Proven Insight: The ZnBr₂ Controversy

Older literature occasionally claims that ZnBr₂ in dichloromethane (DCM) can selectively cleave t-Bu esters while preserving N-Boc groups. This is structurally inaccurate. Rigorous follow-up studies by Lubell et al. demonstrated that exposing N-(Boc)amino t-butyl esters to ZnBr₂ results in the complete loss of both the N- and C-terminal protecting groups[6]. ZnBr₂ is only selective for t-Bu esters when the amine is protected by a highly robust group such as 9-phenylfluoren-9-yl (PhF)[4]. For N-Boc preservation, the CeCl₃·7H₂O / NaI system must be used[3].

Workflow Start Protected Amino Acid (N-Boc, O-tBu) Lewis Lewis Acid (CeCl3/NaI) Start->Lewis Orthogonal Protic Protic Acid (TFA / Scavengers) Start->Protic Standard Select Selective Cleavage (Free COOH, Intact N-Boc) Lewis->Select - Isobutene Global Global Cleavage (Free COOH, Free NH2) Protic->Global - Isobutene - CO2

Fig 2: Divergent pathways for orthogonal vs. global deprotection of t-butyl esters.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (e.g., gas evolution, TLC monitoring) and specific stoichiometric ratios are provided to ensure reproducibility.

Protocol A: Selective Deprotection Preserving N-Boc (CeCl₃·7H₂O / NaI System)

Causality: Sodium iodide (NaI) acts synergistically with Cerium(III) chloride. While CeCl₃ coordinates to the ester carbonyl to increase its electrophilicity, the iodide acts as a soft nucleophile that assists in the breakdown of the coordinated intermediate, drastically reducing reaction times[3].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the N-Boc amino acid t-butyl ester (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add CeCl₃·7H₂O (1.5 mmol, 1.5 eq.) and NaI (1.5 mmol, 1.5 eq.) to the stirring solution.

  • Reaction Monitoring: Stir the mixture at reflux (approx. 80 °C). Monitor the reaction via TLC (Hexanes/EtOAc). The reaction typically reaches completion within 2 to 4 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with 0.5 M HCl (15 mL) to quench the Lewis acid, followed by saturated aqueous Na₂S₂O₃ (15 mL) to remove any generated iodine.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected free carboxylic acid.

Protocol B: On-Resin Selective Cleavage of Side-Chain t-Bu Esters (FeCl₃ System)

Causality: In Solid-Phase Peptide Synthesis (SPPS), orthogonal side-chain deprotection is required if subsequent on-resin modifications (e.g., cyclization, dye conjugation) are needed. FeCl₃ provides a cost-effective, mild Lewis acid that cleaves Asp/Glu t-Bu esters without prematurely cleaving the peptide from standard acid-labile linkers like Rink Amide[2].

  • Resin Preparation: Following standard Fmoc-SPPS and N-terminal acetylation, wash the peptidyl-resin (approx. 0.1 mmol scale) thoroughly with anhydrous DCM (3 × 5 mL).

  • Cleavage Cocktail: Prepare a solution of anhydrous FeCl₃ (0.5 mmol, 5.0 eq. relative to resin loading) in anhydrous DCM (3 mL).

  • Reaction: Add the FeCl₃ solution to the resin. Agitate gently at room temperature for 1.5 to 2 hours.

  • Resin Washing (Critical Step): Drain the cleavage cocktail. To completely remove excess iron complexes, wash the resin extensively with DMF (10 times, 1 mL for 1 minute each)[2].

  • Verification: Cleave a micro-aliquot of the resin using standard TFA to confirm the mass shift corresponding to the loss of the t-Bu group via LC-MS.

Protocol C: Global Deprotection (TFA / Scavenger Cocktail)

Causality: When full deprotection of both N-Boc and t-Bu esters is desired, a high concentration of TFA is utilized. The irreversible loss of isobutene gas drives the reaction to completion[1].

  • Reaction Setup: Dissolve the protected peptide/amino acid in anhydrous DCM to a concentration of 0.1–0.2 M[5].

  • Scavenger Addition: Add cation scavengers prior to the acid. A standard cocktail is 2.5% (v/v) triisopropylsilane (TIPS) and 2.5% (v/v) ultra-pure water[1].

  • Acidification: While stirring at 20–25 °C, slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a final concentration of 50% (v/v)[5].

  • Monitoring & Work-up: Stir for 1–2 hours. Once complete (verified by LC-MS), concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3 × 5 mL) to ensure the complete azeotropic removal of residual TFA[1].

  • Precipitation: Precipitate the fully deprotected peptide using cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

References

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂ Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • FeCl₃-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in 7-Aminoheptanoate (7-AHA) Functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of chiral integrity during the synthesis of lipidated peptides, P...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of chiral integrity during the synthesis of lipidated peptides, PROTACs, and peptidomimetics utilizing 7-aminoheptanoate (7-AHA).

This guide is designed to deconstruct the mechanistic realities of racemization during 7-AHA functionalization, provide self-validating experimental protocols, and establish a robust framework for your synthetic workflows.

Part 1: The Mechanistic Reality Check

The Core Misconception: 7-aminoheptanoic acid (H₂N-(CH₂)₆-COOH) is an achiral, straight-chain aliphatic spacer. 7-AHA itself cannot racemize.

When analytical data indicates epimerization during a 7-AHA coupling step, the racemization is occurring at the adjacent chiral coupling partner —typically the C-terminal activated amino acid being coupled to the 7-AHA amine, or a chiral drug moiety being functionalized by the 7-AHA carboxylate.

During the activation of a chiral carboxylic acid, the formation of a highly reactive O-acylurea intermediate leaves the molecule vulnerable to intramolecular attack by its own adjacent amide carbonyl. This cyclization forms a 5(4H)-oxazolone intermediate [1]. The proton at the C-4 position of this oxazolone ring is highly acidic. In the presence of basic environments (commonly used in peptide synthesis), this proton is easily abstracted, resulting in a planar, achiral enolate that reprotonates from either face, yielding a racemic mixture[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: I am functionalizing 7-AHA with Fmoc-L-Cys(Trt)-OH. My HPLC shows two isobaric peaks. How is this possible if 7-AHA is achiral?

A: You are observing the L- and D-epimers of the Cysteine residue, not the 7-AHA. Cysteine, Serine, and Histidine are notoriously prone to racemization. When you activate the Fmoc-Cys(Trt)-OH, the carboxyl group forms an intermediate that rapidly cyclizes into an oxazolone. Because you are likely using a strong base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling, the base abstracts the alpha-proton of the Cysteine-derived oxazolone, destroying its chiral center[1].

Q2: I currently use HATU and DIPEA for my couplings. How can I modify my protocol to prevent this epimerization?

A: HATU is a powerful uronium-based reagent, but when paired with DIPEA (pKa ~10.1), it creates a highly basic environment that accelerates both oxazolone formation and direct alpha-proton abstraction. The Solution: Switch your activation chemistry to a carbodiimide/oxime-based system—specifically DIC (N,N'-diisopropylcarbodiimide) and 3 (ethyl 2-cyano-2-(hydroxyimino)acetate) [3]. OxymaPure is a superior nucleophile that rapidly intercepts the O-acylurea intermediate before it can cyclize into an oxazolone.

Q3: If my 7-AHA coupling is sterically hindered and absolutely requires a base, what should I use instead of DIPEA?

A: Use 2,4,6-collidine (TMP) . Collidine is a much weaker base (pKa ~7.43) and is highly sterically hindered. This steric bulk prevents it from accessing and abstracting the C-4 alpha-proton of any transiently formed oxazolone, drastically reducing the racemization rate compared to DIPEA or Triethylamine[4].

Part 3: Quantitative Impact of Coupling Conditions

To illustrate the causality between reagent selection and chiral integrity, the following table summarizes the epimerization rates when coupling a highly susceptible chiral amino acid to the amine of 7-AHA under various conditions.

Coupling SystemBase AdditiveDominant Reactive IntermediateRelative Racemization (%)
HATU / HOAtDIPEA (2.0 eq)OBt-ester / 5(4H)-Oxazolone5.2 - 7.5%
DIC / HOBtNoneOBt-ester / 5(4H)-Oxazolone3.1 - 4.0%
DIC / OxymaPureNoneOxyma-ester< 0.5%
DIC / OxymaPure2,4,6-Collidine (0.1 eq)Oxyma-ester< 0.1%

Part 4: Mechanistic Visualization

The following diagram maps the kinetic competition between the destructive oxazolone pathway and the protective OxymaPure pathway during 7-AHA functionalization.

RacemizationPathway A Activated Chiral Amino Acid (O-Acylurea Intermediate) B 5(4H)-Oxazolone Intermediate A->B Slow / Base Promoted E OxymaPure Interception (Rapid Nucleophilic Attack) A->E Fast (DIC/OxymaPure) C Base-Catalyzed Proton Abstraction B->C D Planar Enolate (Loss of Chirality) C->D G Nucleophilic Attack by 7-AHA (Amide Bond Formation) D->G 7-AHA Attack F Active Oxyma-Ester (Stable to Enolization) E->F F->G 7-AHA Attack H Racemic Mixture (D/L-Epimers) G->H I Chirally Pure Product (L-Enantiomer Retention) G->I

Caption: Mechanistic pathway of oxazolone-mediated racemization vs. OxymaPure-mediated chiral retention.

Part 5: Self-Validating Experimental Protocol

Objective: Zero-racemization coupling of a chiral moiety (e.g., Fmoc-L-Cys(Trt)-OH) to the N-terminus of 7-AHA.

This protocol utilizes a self-validating visual checkpoint to ensure the active ester has formed properly before introducing it to the 7-AHA nucleophile, effectively bypassing the oxazolone trap[5].

Step-by-Step Methodology (0.1 mmol scale):
  • Reagent Preparation:

    • Weigh 0.3 mmol (3.0 eq) of the chiral amino acid.

    • Weigh 0.3 mmol (3.0 eq) of OxymaPure.

  • Pre-activation (Self-Validation Checkpoint 1):

    • Dissolve the amino acid and OxymaPure in 2 mL of anhydrous DMF.

    • Add 0.3 mmol (3.0 eq) of DIC.

    • Validation: Stir for 3–5 minutes. Monitor the solution for a distinct color change (typically transitioning from blue/clear to a yellowish-green hue). This visual shift confirms the successful generation of the highly reactive, racemization-resistant Oxyma-ester[5].

  • Steric Base Control (Optional):

    • If the 7-AHA amine is sterically hindered by secondary structural folding, add 0.01–0.05 mmol (0.1–0.5 eq) of 2,4,6-collidine . Strictly avoid DIPEA or TEA.

  • Coupling:

    • Transfer the pre-activated mixture to the vessel containing the 7-AHA (either in solution or resin-bound).

    • Agitate at room temperature for 60 minutes.

  • Post-Reaction Analysis (Self-Validation Checkpoint 2):

    • Following cleavage, analyze the crude product via LC-MS.

    • Validation: True racemization will present as two distinct peaks with identical masses (isobaric) but different retention times. If you observe a secondary peak with a +14 Da or -18 Da mass shift, you are diagnosing a side reaction (e.g., aspartimide formation or dehydration), not racemization.

References

  • 4 - Highfine 2.1 - PMC - NIH 3.2 - Benchchem 4.3 - Thieme Connect 5.5 - Luxembourg Bio Technologies

Sources

Optimization

Technical Support Center: Troubleshooting 7-Aminoheptanoic Acid (7-AHA) Derivatives

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals increasingly utilize 7-aminoheptanoic acid (7-AHA) as a flexible aliphatic linker in PROTACs, antibody-drug conjugate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals increasingly utilize 7-aminoheptanoic acid (7-AHA) as a flexible aliphatic linker in PROTACs, antibody-drug conjugates (ADCs), and peptide modifications, intramolecular side reactions have become a frequent bottleneck.

This guide is engineered by senior application scientists to provide you with mechanistic insights, diagnostic tools, and self-validating protocols to eliminate cyclization and oligomerization side reactions during 7-AHA coupling.

Diagnostic Workflow: Mitigating 7-AHA Side Reactions

Before diving into specific troubleshooting steps, use the logic tree below to identify the root cause of your coupling failures. The primary failure mode for 7-AHA is the premature attack of its free amine on its own activated C-terminus.

G Start 7-AHA Coupling Initiated Protect Is the N-terminus Orthogonally Protected? Start->Protect Unprotected Unprotected Amine (Free NH2) Protect->Unprotected No Protected Fmoc/Boc Protected Amine Protect->Protected Yes Conc Reaction Concentration? Unprotected->Conc Activate Controlled Activation (DIC/Oxyma) Protected->Activate Dilute Low Conc (<10 mM) Azocan-2-one Formation (Cyclization) Conc->Dilute ConcHigh High Conc (>100 mM) Oligomerization Conc->ConcHigh Success Target Conjugate Successfully Formed Activate->Success

Diagnostic workflow for mitigating 7-aminoheptanoic acid side reactions.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my 7-AHA linker form an 8-membered lactam when literature says medium rings are thermodynamically disfavored? Causality: It is true that 8-membered rings suffer from severe transannular strain and entropic penalties compared to 5- or 6-membered rings. However, kinetics often override thermodynamics in peptide chemistry. If you activate the carboxylic acid of an unprotected 7-AHA molecule under high dilution (<10 mM), the localized effective molarity of the tethered amine is exponentially higher than the concentration of any intermolecular target. Highly efficient coupling reagents (like HATU) rapidly generate an active ester, driving intramolecular macrolactamization (azocan-2-one formation) before an intermolecular collision can occur .

Q2: How does Solid-Phase Peptide Synthesis (SPPS) alter the cyclization dynamics of 7-AHA? Causality: SPPS relies on the "pseudo-dilution" effect. When Fmoc-7-AHA is coupled to a resin-bound peptide, the polymeric resin matrix physically isolates the reactive sites. Once the Fmoc group is removed, the free amine is sterically restricted from interacting with other activated species on the resin. This site-isolation prevents oligomerization, making SPPS the superior choice for assembling flexible aliphatic linkers .

Q3: Which coupling reagents minimize premature cyclization? Causality: Over-activation is the enemy of linker stability. Uronium salts (e.g., HATU, HBTU) form highly reactive OBt/OAt esters. If there is any trace of premature Fmoc deprotection (often caused by basic impurities in the solvent), cyclization is instantaneous. Using carbodiimides (DIC) with Oxyma Pure provides a more controlled activation rate, reducing the kinetic window for side reactions while maintaining high coupling efficiency and suppressing racemization .

Troubleshooting Matrix

SymptomDiagnostic Root CauseCorrective Action
Mass spec shows [M-18] Da impurity during linker attachment. Intramolecular lactamization (loss of H₂O). The N-terminus was exposed during C-terminal activation.Ensure the N-terminus of the 7-AHA building block is strictly protected (Fmoc/Boc) before adding the coupling reagent . Never activate a fully deprotected amino acid linker in solution.
Insoluble white precipitates form immediately in solution-phase. Intermolecular oligomerization/polymerization. The reaction concentration is too high (>100 mM) for a bifunctional linker.Switch to a stepwise solid-phase approach, or use a mono-protected 7-AHA derivative. Purify the intermediate thoroughly before deprotection.
Poor coupling efficiency of the amino acid added after 7-AHA. The 7-AHA aliphatic chain is highly flexible and hydrophobic, causing the growing chain to aggregate and shield the N-terminal amine.Incorporate a structure-breaking solvent (e.g., 0.1 M LiCl in DMF) or use elevated temperature coupling (e.g., microwave-assisted SPPS at 75°C) to disrupt hydrophobic aggregation.

Quantitative Reaction Profiles

To make informed decisions regarding your reaction conditions, compare the thermodynamic and kinetic outcomes of various 7-AHA coupling environments.

Table 1: Comparison of Coupling Conditions and Dominant Pathways

Reaction PathwayProtecting GroupCatalyst / ReagentConcentrationDominant ProductYield / Impurity %
IntramolecularNone (Free NH₂)HATU / DIPEA< 10 mMAzocan-2-one> 60% (Impurity)
IntermolecularNone (Free NH₂)HATU / DIPEA> 100 mMOligomers> 80% (Impurity)
Target CouplingFmoc-ProtectedDIC / Oxyma PureN/A (SPPS)Linear Conjugate> 95% (Target)
Target CouplingBoc-ProtectedEDC / NHS50 mMLinear Conjugate~ 85% (Target)

Self-Validating Experimental Protocol: Orthogonal SPPS Coupling of Fmoc-7-AHA

To guarantee scientific integrity, this protocol is designed as a self-validating system . It integrates chemical checkpoints (Kaiser tests) to verify the completion of each micro-step, ensuring that errors (such as incomplete deprotection or failed coupling) do not propagate into downstream cyclization side reactions .

Materials Required
  • Fmoc-7-aminoheptanoic acid (Fmoc-7-AHA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • 20% Piperidine in DMF

  • Acetic Anhydride and N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology

Step 1: Resin Swelling & Preparation

  • Action: Swell the peptide-bound resin in DMF for 30 minutes.

  • Causality: Swelling expands the polystyrene matrix, exposing reactive sites and maximizing the pseudo-dilution effect to prevent inter-chain aggregation.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Validation Checkpoint: Perform a Kaiser test on a few resin beads. A positive result (deep blue) confirms the successful generation of free primary amines.

Step 3: Pre-activation of Fmoc-7-AHA

  • Action: In a separate vial, dissolve 3 equivalents of Fmoc-7-AHA and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC. Stir for 3 minutes.

  • Causality: Pre-mixing generates the active ester off-resin. Using DIC/Oxyma avoids the over-activation and guanidinylation side reactions commonly associated with uronium salts (HATU) when coupling aliphatic chains.

Step 4: Coupling

  • Action: Transfer the pre-activated Fmoc-7-AHA solution to the resin. Agitate gently at room temperature for 60 minutes.

  • Validation Checkpoint: Perform a Kaiser test. A negative result (yellow/colorless) confirms complete acylation. If the test is slightly blue or green, do not proceed; repeat Step 3 and Step 4.

Step 5: Capping (Critical for Linkers)

  • Action: Treat the resin with a solution of Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.

  • Causality: Aliphatic linkers can sometimes fold, hiding trace amounts of unreacted amines from the Kaiser test. Capping permanently acetylates these trace amines, preventing them from reacting in subsequent steps and forming complex deletion sequences.

References

  • Three Methods for Peptide Cyclization Via Lactamization Springer Nature Experiments URL:[Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis MDPI - Molecules URL:[Link]

  • Orthogonal Regioselective Synthesis of Folic Acid γ-Conjugates ACS Publications - Journal of Organic Chemistry URL: [Link]

Troubleshooting

Removing unreacted tert-butyl 7-aminoheptanoate from reaction mixtures

Topic: Removing Unreacted tert-Butyl 7-Aminoheptanoate from Reaction Mixtures Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted tert-Butyl 7-Aminoheptanoate from Reaction Mixtures

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for effectively removing unreacted tert-butyl 7-aminoheptanoate from their reaction mixtures. The following content is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of tert-butyl 7-aminoheptanoate that influence its removal?

Understanding the physicochemical properties of tert-butyl 7-aminoheptanoate is the foundation for designing an effective purification strategy. Its structure contains two key functional groups: a primary amine (-NH₂) and a tert-butyl ester (-COOtBu).

  • Basicity: The primary amine group is basic, with a predicted pKa of its conjugate acid around 10.6.[1] This means that at a pH below ~9, the amine will be protonated to form a water-soluble ammonium salt (-NH₃⁺).

  • Ester Stability: The tert-butyl ester is sensitive to strong acidic and strongly basic conditions, which can cause hydrolysis back to the carboxylic acid.[2] It is particularly labile under acidic conditions.

  • Solubility: As a moderately polar molecule, it is soluble in many common organic solvents like dichloromethane (DCM), ethyl acetate, and methanol.[3][4] Its protonated salt form is soluble in aqueous solutions.

A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₂₃NO₂[5][6]
Molecular Weight 201.31 g/mol [5]
Appearance Colorless to light yellow liquid/oil[1][7]
pKa (Conjugate Acid) ~10.61 (Predicted)[1]
Solubility Soluble in methanol, other organic solvents[3]
Q2: Why can this reagent be challenging to remove post-reaction?

The difficulty arises from its dual nature. The basic amine allows it to be manipulated by pH changes, but the sensitive ester group limits the conditions that can be used. Furthermore, its polarity can be similar to many desired products, making chromatographic separation non-trivial. A successful strategy must exploit the properties of the amine without cleaving the ester or compromising the integrity of the desired product.

Q3: What are the principal methods for removing unreacted tert-butyl 7-aminoheptanoate?

There are three primary strategies, each with its own advantages and ideal use cases:

  • Liquid-Liquid Extraction (Acid-Base): The most common and often simplest method, which leverages the basicity of the amine.[8]

  • Scavenger Resins: A powerful technique using solid-supported reagents to covalently bind and remove the amine.[9]

  • Chromatography (Flash or HPLC): A high-resolution method used when extraction is ineffective or when very high purity is required.[10][11][12]

The optimal choice depends on the properties of your desired product, the scale of the reaction, and the required final purity.

Decision Workflow for Purification

The following workflow provides a logical pathway for selecting the most appropriate purification method for your specific experimental needs.

Purification_Workflow start Reaction Mixture (Product + Unreacted Amine) product_analysis Is the desired product acid-stable? start->product_analysis extraction Perform Acid-Base Extraction (e.g., dilute HCl or NH4Cl wash) product_analysis->extraction Yes scavenger Use Amine Scavenger Resin product_analysis->scavenger No extraction_success Is purification sufficient (by TLC/LCMS)? extraction->extraction_success extraction_success->scavenger No end Pure Product extraction_success->end Yes scavenger_success Is purification sufficient (by TLC/LCMS)? scavenger->scavenger_success chromatography Perform Column Chromatography scavenger_success->chromatography No scavenger_success->end Yes chromatography->end no_extraction Product is acid-sensitive

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide 1: Acid-Base Extraction

This is the first method to consider due to its simplicity and scalability. It works by converting the basic amine into a water-soluble salt, which is then extracted from the organic phase into an aqueous phase.

Q4: My desired product is neutral and stable. What is the standard protocol for an acid wash?

This is the ideal scenario for acid-base extraction. By washing your organic reaction mixture with a dilute acid, the unreacted tert-butyl 7-aminoheptanoate becomes protonated and partitions into the aqueous layer, leaving your neutral product behind in the organic layer.

Experimental Protocol: Standard Acid Wash

  • Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash (Optional): Perform a wash with deionized water to remove any highly water-soluble impurities.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution) to the separatory funnel containing your organic layer.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal of the amine.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Q5: Why is using a weak acid like saturated ammonium chloride (NH₄Cl) sometimes recommended over a strong acid like HCl?

While 1M HCl is effective, it significantly lowers the pH of the aqueous phase. If your desired product has any acid-sensitive functional groups (e.g., acetals, or even the tert-butyl ester itself under harsh conditions), using a milder acid is prudent. A saturated solution of NH₄Cl is weakly acidic (pH ~4.5-5.5) and is often sufficient to protonate the amine for extraction without exposing the product to harsh conditions.

Q6: I see an emulsion (a cloudy layer between the organic and aqueous phases) that won't separate. What should I do?

Emulsions are common and can be resolved by:

  • Allowing the separatory funnel to stand for a longer period.

  • Gently swirling the funnel instead of vigorous shaking.

  • Adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help break the emulsion.

  • Filtering the entire mixture through a pad of Celite®.

Acid_Base_Extraction cluster_0 Initial State: Organic Layer cluster_1 After Adding Aqueous Acid (H⁺A⁻) cluster_2 Organic Layer cluster_3 Aqueous Layer P Product (Neutral) A Amine (Basic) A_salt Amine-H⁺ (Salt) A->A_salt  Protonation & Phase Transfer   P2 Product (Neutral)

Caption: Mechanism of acid-base extraction for amine removal.

Troubleshooting Guide 2: Scavenger Resins

When extraction is not selective enough, or if your product is sensitive to aqueous workups, scavenger resins are an excellent alternative. These are solid-supported reagents that react selectively with and covalently bind the excess amine, which is then simply filtered off.[9]

Q7: What type of scavenger resin should I use for a primary amine?

Several types of resins are effective for scavenging primary amines. The choice depends on the selectivity required.

Resin Functional GroupCommon NameMechanismSelectivity Notes
Aldehyde PS-BenzaldehydeForms an imineHighly selective for primary amines over secondary amines.[13]
Isocyanate PS-IsocyanateForms a urea linkageVery reactive, scavenges both primary and secondary amines.[13]
1,3-Ketoester PS-KetoesterForms an enamineCan be used to selectively remove primary amines in the presence of secondary amines.[14][15]

For removing tert-butyl 7-aminoheptanoate, a polystyrene-supported benzaldehyde (PS-Benzaldehyde) resin is often an excellent first choice due to its high selectivity for primary amines.[13]

Q8: How much resin should I use and for how long?

A molar excess of the resin's functional group relative to the amine is required to drive the reaction to completion.

Experimental Protocol: Amine Scavenging with PS-Benzaldehyde

  • Quantify: Determine the molar amount of unreacted tert-butyl 7-aminoheptanoate in your reaction mixture (this can be estimated).

  • Stoichiometry: Add PS-Benzaldehyde resin to the reaction mixture. A common starting point is 2 to 4 molar equivalents of aldehyde functionality relative to the amine you want to remove.[14]

  • Solvent: Ensure the reaction is in a suitable solvent that swells the resin, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[14]

  • Reaction: Gently agitate the mixture at room temperature. The time required can range from 2 to 24 hours. Monitor the disappearance of the free amine from the solution by TLC or LCMS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Scavenger_Resin cluster_1 After Filtration amine R-NH₂ (Amine in Solution) bound_resin Polymer-CH=N-R (Bound Amine) amine->bound_resin + resin Polymer-CHO (Aldehyde Resin) resin->bound_resin Reaction product Product (In Solution) product_final Product (Purified Solution)

Caption: Workflow for purification using a scavenger resin.

Troubleshooting Guide 3: Column Chromatography

Chromatography offers the highest resolution for purification and is necessary when other methods fail or when exceptionally high purity is demanded.

Q9: My amine is streaking badly on my silica gel TLC plate/column. How can I get clean separation?

Amine streaking on silica gel is a classic problem. Silica is weakly acidic and interacts strongly with basic compounds, leading to poor peak shape and inefficient separation. This can be easily remedied by adding a small amount of a basic modifier to your eluent.

  • Solution: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase. For example, a common eluent system might be ethyl acetate/hexanes (1:1) + 1% Et₃N. The basic modifier competes for the acidic sites on the silica, allowing the amine to travel through the column with a much-improved peak shape.

Q10: How do I develop a suitable solvent system for separating my product from the unreacted amine?

The goal is to find a solvent system where your product and the amine have different retention factors (Rƒ).

Experimental Protocol: TLC Method Development

  • Prepare TLC Plate: On a silica gel TLC plate, spot your crude reaction mixture, a pure standard of your product (if available), and a standard of tert-butyl 7-aminoheptanoate.

  • Test Solvents: Develop the plate in a TLC chamber with a test eluent system (e.g., 50% ethyl acetate in hexanes).

  • Visualize: After development, visualize the spots. Since the amine has no chromophore, you will likely need to use a stain like ninhydrin (which turns purple/blue in the presence of primary amines) or potassium permanganate.[16]

  • Optimize:

    • If all spots are at the bottom (low Rƒ), increase the polarity of the eluent (e.g., more ethyl acetate or add methanol).

    • If all spots are at the top (high Rƒ), decrease the polarity (e.g., more hexanes).

    • Adjust the solvent ratio until you achieve good separation (a ΔRƒ of >0.2) between your product and the amine. Remember to include your basic modifier (e.g., 1% Et₃N) in all test eluents.

  • Scale-Up: Once an optimal solvent system is found via TLC, it can be directly applied to a flash column chromatography system for preparative scale purification.[17]

References

  • Scavenger resin and processes for the use thereof.
  • Tert-butyl (R)-7-amino-5-hydroxy-3-oxoheptanoate. Briti Scientific. [Link]

  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton. [Link]

  • Solid-Supported Scavengers. Supra Sciences. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative.
  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Royal Society of Chemistry. [Link]

  • Tert-butyl 7-aminoheptanoate. PubChem. [Link]

  • Tert-butyl 7-aminoheptanoate. Chemspace. [Link]

  • Removing tBuOH from reaction mixture? Reddit. [Link]

  • Tert-butyl 7-aminoheptanoate hydrochloride. PubChemLite. [Link]

  • tert-butyl 7-aminoheptanoate. Chemsrc. [Link]

  • Optimization of the TLC Separation of Seven Amino Acids. ResearchGate. [Link]

  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. [Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. ResearchGate. [Link]

  • Separation of Amino Acids by Thin Layer Chromatography (Theory). Amrita Virtual Lab. [Link]

  • A Brief Notes on Chromatography and Separation Techniques. Longdom Publishing. [Link]

  • Solved 2.[14] How is unreacted tert-amyl alcohol removed in. Chegg.com. [Link]

  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. PMC. [Link]

  • Experiment #11 – Chromatographic Separation of Amino Acids. IFSC. [Link]

Sources

Optimization

Technical Support Center: Best Practices for Neutralizing Amine HCl Salts in Organic Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that handling amine hydrochloride salts is a routine yet critical step in many synthetic workflows. These salts are often the comme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that handling amine hydrochloride salts is a routine yet critical step in many synthetic workflows. These salts are often the commercially available or isolated form of an amine, offering improved stability and handling over the free base. However, to render the amine nucleophilic and reactive, the HCl salt must be effectively neutralized. This guide provides in-depth, field-proven insights into selecting the appropriate base and troubleshooting common issues encountered during this fundamental procedure.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Principles
Q1: Why must I neutralize an amine HCl salt before my reaction?

Amine hydrochloride salts are ammonium salts, where the nitrogen's lone pair of electrons is bonded to a proton from hydrochloric acid.[1][2][3][4] This protonation renders the amine non-nucleophilic. For the amine to participate in most reactions (e.g., amide couplings, alkylations), it must be deprotonated to regenerate the lone pair of electrons.[5][6] This process, often called "free-basing," converts the ammonium cation back into its neutral, nucleophilic form.[5][7]

Q2: How does the pKa of the base and the amine's conjugate acid guide my choice?

The success of the neutralization depends on a favorable acid-base equilibrium. The fundamental principle is that a stronger base is required to deprotonate a stronger acid (the ammonium salt). The equilibrium will always favor the formation of the weaker acid and weaker base.

A good rule of thumb is to choose a base whose conjugate acid has a pKa value at least 2 units higher than the pKa of the amine HCl salt you are neutralizing.[8] This ensures the deprotonation equilibrium lies far to the side of the free amine, driving the reaction to completion.[8] For example, the pKa of a typical alkylammonium ion (R₃NH⁺) is around 10-11. Therefore, a base like sodium carbonate (the conjugate acid, bicarbonate, has a pKa of ~10.3) is suitable, while a much weaker base like sodium bicarbonate (conjugate acid pKa ~6.4) may result in incomplete neutralization.

Section 2: Choosing the Right Base
Q3: What are the most common bases for neutralizing amine HCl salts, and how do I choose between them?

The choice between an inorganic and an organic base is a critical decision point dictated by your reaction conditions, the solubility of your components, and the nature of your workup.

  • Inorganic Bases are often used when the free amine can be easily separated from the aqueous layer after neutralization. They are cost-effective and their resulting salts are typically insoluble in organic solvents, which can simplify purification.

  • Organic Bases are typically used for in-situ neutralizations, where the base is added directly to the reaction mixture.[5] They are soluble in organic solvents, which is necessary for homogeneous reaction conditions.

Table 1: Comparative Analysis of Common Bases for Amine HCl Salt Neutralization
BaseFormulapKa of Conjugate AcidSolubilityKey Considerations & Use Cases
Inorganic Bases
Sodium HydroxideNaOH~15.7 (H₂O)[9]AqueousStrong base. Can cause side reactions (e.g., hydrolysis of esters). Best for simple, robust amines during aqueous workup.[10]
Potassium CarbonateK₂CO₃~10.3 (HCO₃⁻)AqueousGood general-purpose base. Stronger than NaHCO₃. Often used in biphasic systems or as a solid in polar aprotic solvents.
Sodium BicarbonateNaHCO₃~6.4 (H₂CO₃)AqueousWeak base. Suitable for neutralizing excess strong acid during workup but may not fully deprotonate all amine salts.[11]
Organic Bases
Triethylamine (TEA)Et₃N~10.75[12]OrganicWorkhorse organic base. Good for in-situ neutralization. Can act as a nucleophile in some cases, leading to side products.[12][13]
Diisopropylethylamine (DIPEA)i-Pr₂NEt~10.9[14]OrganicSterically hindered, non-nucleophilic base. [13][15] Preferred when the electrophile is sensitive to nucleophilic attack by the base (e.g., with acyl chlorides).[12]
Q4: What is the functional difference between Triethylamine (TEA) and Diisopropylethylamine (DIPEA)?

While both are tertiary amine bases commonly used to scavenge protons in reactions, their steric profiles are significantly different.[15]

  • Triethylamine (TEA) has three ethyl groups around the nitrogen. This provides moderate steric bulk, but the nitrogen's lone pair is still accessible enough to act as a nucleophile in some cases, especially with highly reactive electrophiles like acyl chlorides or alkyl halides.[12][13]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base) has two bulky isopropyl groups.[13] This significant steric hindrance shields the nitrogen's lone pair, making DIPEA an excellent proton scavenger but a very poor nucleophile.[15][16]

Choose DIPEA over TEA when:

  • You are working with sensitive electrophiles prone to nucleophilic attack.

  • You need to avoid the formation of quaternary ammonium salt byproducts from the base itself.[13]

Choose TEA when:

  • Nucleophilic side reactions from the base are not a concern.

  • Your reaction requires a slightly stronger base.[13]

  • Cost is a significant factor, as TEA is generally less expensive.

  • Ease of removal is important; TEA has a lower boiling point (89.5 °C) than DIPEA (126.6 °C), making it easier to remove by evaporation.[12]

Section 3: Practical Protocols & Workflows

The first decision in your workflow is whether to neutralize the amine HCl salt before the reaction and isolate the free amine, or to perform the neutralization in-situ.

G start Start: Amine HCl Salt decision1 Is the free amine stable and easy to handle? start->decision1 pre_neutralize Pre-Reaction Neutralization & Isolation decision1->pre_neutralize  Yes in_situ In-Situ Neutralization decision1->in_situ No / Inconvenient   decision2 Is the reaction compatible with water? pre_neutralize->decision2 one_pot One-Pot Reaction Protocol in_situ->one_pot aqueous_workup Aqueous Workup Protocol decision2->aqueous_workup  Yes non_aqueous Non-Aqueous Method (e.g., add base to organic slurry) decision2->non_aqueous No  

Caption: Decision workflow for amine HCl salt neutralization.

Q5: How do I perform a standard aqueous workup to neutralize and isolate a free amine?

This protocol is ideal for generating a stock of the free amine before its use in subsequent reactions.

Protocol 1: Aqueous Neutralization and Extraction

  • Dissolution: Dissolve the amine HCl salt in water. A concentration of 0.5-1.0 M is a good starting point.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a strong inorganic base solution (e.g., 2 M NaOH or saturated Na₂CO₃) dropwise while stirring. Monitor the pH with pH paper or a meter. Continue adding the base until the pH is >10 to ensure complete deprotonation.[10][11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the liberated free amine into a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or ether) three times.[10] The choice of solvent depends on the amine's solubility.

  • Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the free amine.

Q6: How do I perform an in-situ neutralization for a one-pot reaction?

This is a common and efficient method for reactions like amide couplings.

Protocol 2: In-Situ Neutralization with an Organic Base

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the amine HCl salt (1.0 equivalent) and the reaction solvent (e.g., DMF, DCM).

  • Base Addition: Add the organic base.

    • For a typical reaction, add the tertiary amine base (e.g., TEA or DIPEA, 2.0-3.0 equivalents).[14] One equivalent neutralizes the HCl salt, and the additional equivalent(s) will neutralize the acid generated during the subsequent reaction (e.g., in a HATU coupling).[5][14]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization before adding other reagents.

  • Reaction: Proceed with the addition of the electrophile and other reagents as required by your specific reaction protocol.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase (During Workup) AmineHCl R₃N-H⁺Cl⁻ FreeAmine R₃N: AmineHCl->FreeAmine Neutralization Base Et₃N BaseHCl Et₃N-H⁺Cl⁻ Base->BaseHCl Protonation BaseHCl_aq Et₃N-H⁺Cl⁻ (Water Soluble) BaseHCl->BaseHCl_aq Phase Transfer

Caption: Neutralization and phase separation of byproducts.

Section 4: Troubleshooting Guide
Q7: My reaction is failing or showing low conversion. Could neutralization be the problem?

Yes, incomplete neutralization is a common culprit. Consider the following:

  • Insufficient Base: If you are performing an in-situ neutralization, ensure you have added enough base to both neutralize the starting amine HCl salt AND scavenge any acid produced during the reaction.[5] A total of 2-3 equivalents is standard.[14]

  • Base Strength: Your chosen base may be too weak. As a general guideline, the pKa of the base's conjugate acid should be significantly higher than that of the ammonium salt.[8] If you used NaHCO₃ and the reaction stalled, consider switching to a stronger base like K₂CO₃ or an organic base.

  • Solubility Issues: If you are using an insoluble inorganic base like K₂CO₃ in an organic solvent, the reaction is heterogeneous and can be slow.[17] Ensure vigorous stirring and consider adding a phase-transfer catalyst if the reaction remains sluggish.

Q8: I've formed a persistent emulsion during my aqueous workup. How can I resolve it?

Emulsions often form when there are surfactants or fine solids at the aqueous-organic interface. To break an emulsion:

  • Add Brine: Add a significant amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.

  • Filter: Pass the entire mixture through a pad of Celite or glass wool to remove any particulate matter that might be stabilizing the emulsion.

  • Change Solvent: Add a small amount of a different organic solvent with different density properties.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

Q9: My free amine product is water-soluble. How can I isolate it after neutralization?

This is a common challenge, especially with low molecular weight amines or those containing polar functional groups.[11]

  • Back-Extraction: After neutralizing and extracting with an organic solvent, you can re-extract the amine from the organic layer into a fresh portion of acidic water (e.g., 1M HCl). This protonates the amine, making it water-soluble again and leaving non-basic organic impurities behind. Then, re-basify the new aqueous layer and extract with a more polar organic solvent like n-butanol.[10]

  • Solvent Evaporation/Lyophilization: If your amine salt is not volatile, you can basify the aqueous solution and then remove the water via lyophilization (freeze-drying) or by co-evaporation with a high-boiling solvent like toluene. The resulting solid residue containing your free amine and inorganic salts can then be triturated or extracted with an organic solvent.[10]

Q10: How can I effectively remove excess triethylamine or DIPEA after the reaction is complete?

Residual tertiary amines can complicate purification and analysis.

  • Acidic Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid).[10][18] This converts the tertiary amine into its water-soluble ammonium salt, which partitions into the aqueous layer.[10][19] This method should only be used if your desired product is stable to acid.[18][20]

  • Copper Sulfate Wash: For acid-sensitive products, wash the organic layer with a 10% aqueous copper(II) sulfate solution. The amine will complex with the copper and be extracted into the aqueous layer, which often turns a deep blue or purple color.[10][18][20]

  • Co-evaporation: For volatile amines like TEA, repeated co-evaporation with a higher boiling point solvent like toluene can be effective.[10]

References
  • Scribd. pKa Values of Common Organic Bases. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides?[Link]

  • Lumen Learning. Reactions of amines | Organic Chemistry II. [Link]

  • Jasperse, J. Reactions of Amines. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA?[Link]

  • University of Calgary. common pKa for organic chemistry. [Link]

  • University of Rochester. Workup for Removing Amines. [Link]

  • Reddit. Hydrochloride salt of amine. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Wuhan Haimite Pharmaceutical Technology Co., Ltd. How to choose TEA&DIPEA. [Link]

  • LibreTexts Chemistry. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • Quora. How are neutral amines effective bases in organic chemistry?[Link]

  • Reddit. Use of insoluble inorganic bases in organic solvents. [Link]

  • YouTube. How To Predict The Reactant and Reagent of Acid Base Reactions. [Link]

  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • Chemguide. amines as bases. [Link]

  • University of York. Theory of Aqueous Workup. [Link]

  • Quora. What is the reaction between hydrochloric and amine?[Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of tert-Butyl 7-Aminoheptanoate Hydrochloride

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with amino acid derivatives, such as tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with amino acid derivatives, such as tert-butyl 7-aminoheptanoate hydrochloride, a robust understanding of their spectroscopic signatures is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 7-aminoheptanoate hydrochloride, offering a comparative perspective with related structures and the foundational principles governing their spectral characteristics.

Deciphering the Molecular Blueprint: The ¹H NMR Spectrum

The ¹H NMR spectrum provides a proton-by-proton map of a molecule, revealing the electronic environment of each hydrogen atom. For tert-butyl 7-aminoheptanoate hydrochloride, the spectrum is a composite of signals arising from the tert-butyl ester, the heptanoate backbone, and the terminal ammonium group.

Predicted ¹H NMR Spectrum of tert-Butyl 7-Aminoheptanoate Hydrochloride

While a publicly available, fully assigned spectrum is not readily accessible, we can confidently predict the key features based on established principles of NMR spectroscopy and data from analogous structures. The predicted spectrum, detailed in Table 1, serves as a reliable benchmark for researchers synthesizing or analyzing this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
a (-(C(CH₃)₃))~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are highly shielded and exhibit no coupling to neighboring protons, resulting in a characteristic singlet. The chemical shift is typical for tert-butyl esters.[1][2]
b (-CH₂-COO-)~2.20Triplet (t)2HThese protons are deshielded by the adjacent electron-withdrawing carbonyl group of the ester. They are coupled to the two protons on the adjacent methylene group (c), resulting in a triplet.[3]
c, d, e (-CH₂-CH₂-CH₂-)~1.30 - 1.65Multiplets (m)6HThe protons of the central methylene groups of the aliphatic chain reside in a complex environment with overlapping signals, appearing as multiplets. Their chemical shifts are in the typical range for aliphatic chains.
f (-CH₂-CH₂-NH₃⁺)~1.65Multiplet (m)2HThese protons are adjacent to the deshielding influence of the ammonium group, shifting them slightly downfield compared to the other methylene protons in the chain.
g (-CH₂-NH₃⁺)~3.00Triplet (t)2HThe protons on the carbon directly attached to the positively charged nitrogen are significantly deshielded, resulting in a downfield shift. They are coupled to the adjacent methylene protons (f), appearing as a triplet. The typical range for such protons is 2.3-3.0 ppm.[4]
h (-NH₃⁺)~8.0 (variable)Broad Singlet (br s)3HThe protons of the ammonium group are acidic and undergo rapid exchange with the solvent and with each other. This, along with quadrupolar broadening from the nitrogen atom, results in a broad singlet. The chemical shift is highly dependent on the solvent, concentration, and temperature.[4][5][6]

Diagram of Logical Relationships in ¹H NMR Interpretation

G cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum A tert-Butyl Group -C(CH₃)₃ S1 Singlet (9H) ~1.45 ppm A->S1 Unique chemical environment, no adjacent protons B Alkyl Chain -(CH₂)₅- S2 Multiplets (8H) ~1.3-1.7 ppm B->S2 Similar chemical environments, spin-spin coupling C Ester Linkage -COO- S3 Triplet (2H) ~2.20 ppm C->S3 Deshielding effect of carbonyl group D Ammonium Group -NH₃⁺Cl⁻ S4 Triplet (2H) ~3.00 ppm D->S4 Strong deshielding by positive charge S5 Broad Singlet (3H) ~8.0 ppm D->S5 Acidic protons, rapid exchange

Caption: Relationship between the functional groups of tert-butyl 7-aminoheptanoate hydrochloride and their corresponding signals in the ¹H NMR spectrum.

Comparative Analysis: Distinguishing Features

To appreciate the unique spectral signature of tert-butyl 7-aminoheptanoate hydrochloride, it is instructive to compare it with simpler, related molecules.

Compound Key Differentiating Feature in ¹H NMR Reference
tert-Butyl Acetate Absence of the long aliphatic chain and the ammonium group signals. Presence of a sharp singlet for the acetyl methyl group around 2.0 ppm.[1]
Heptanoic Acid Presence of a broad carboxylic acid proton signal (typically >10 ppm) and absence of the tert-butyl singlet.
7-Aminoheptanoic Acid Hydrochloride Absence of the sharp 9H singlet for the tert-butyl group.
Glycine tert-Butyl Ester Hydrochloride A much simpler spectrum with a singlet for the α-CH₂ protons adjacent to the ammonium group and the tert-butyl singlet.[7]

This comparative analysis underscores how the combination of the tert-butyl ester and the amino hydrochloride functional groups, separated by a flexible alkyl chain, gives rise to a distinct and interpretable ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Analysis

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and data acquisition.

Diagram of the Experimental Workflow

G cluster_workflow ¹H NMR Experimental Workflow Prep Sample Preparation Acq Data Acquisition Prep->Acq Insert into Spectrometer Proc Data Processing Acq->Proc Generate FID Anal Spectral Analysis Proc->Anal Fourier Transform, Phase Correction, Baseline Correction

Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of tert-butyl 7-aminoheptanoate hydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shift of exchangeable protons like those of the -NH₃⁺ group. DMSO-d₆ is often a good choice for observing amine and ammonium protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 16-64 scans are sufficient for a sample of this concentration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative ratio of protons.[9][10]

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.[11]

Conclusion

The ¹H NMR spectrum of tert-butyl 7-aminoheptanoate hydrochloride is a powerful tool for its unambiguous identification and structural verification. By understanding the interplay of the tert-butyl ester, the aliphatic chain, and the terminal ammonium group, researchers can confidently interpret the resulting spectrum. This guide provides the foundational knowledge, comparative data, and a robust experimental framework to empower scientists in their pursuit of novel drug development and chemical synthesis.

References

  • PubChem. tert-Butyl acetate. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). Available from: [Link]

  • Study Mind. Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). (2022). Available from: [Link]

  • Save My Exams. Proton (1H) NMR Spectroscopy - A Level Chemistry. (2025). Available from: [Link]

  • ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. (2026). Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available from: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Available from: [Link]

  • Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). (2021). Available from: [Link]

  • University of Calgary. Spectroscopy Tutorial: Esters. Available from: [Link]

  • PubChemLite. Tert-butyl 7-aminoheptanoate hydrochloride (C11H23NO2). Available from: [Link]

  • SpectraBase. N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. (2026). Available from: [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. Available from: [Link]

  • PubChem. Tert-butyl 7-aminoheptanoate. Available from: [Link]

  • Wiley Online Library. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004). Available from: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • ResearchGate. Characteristic 1 H-NMR resonance frequency changes (T = 25 °C).... Available from: [Link]

  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012). Available from: [Link]

  • PMC. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. (2019). Available from: [Link]

Sources

Comparative

Mass Spectrometry Analysis of 7-Aminoheptanoate Linker Conjugates: A Comprehensive Comparison Guide

Executive Summary The selection of an optimal linker is a critical determinant in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bioconjugates. While polyethylene glycol (PEG...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of an optimal linker is a critical determinant in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bioconjugates. While polyethylene glycol (PEG) linkers are traditionally favored for their solubility, they introduce severe analytical bottlenecks during mass spectrometry (MS) characterization.

This guide provides an in-depth, objective comparison between 7-aminoheptanoate (7-AHA) —a highly versatile C7 aliphatic linker—and standard PEG alternatives. Designed for analytical scientists and drug development professionals, this document details the physicochemical causality behind 7-AHA's superior MS fragmentation behavior and provides a self-validating LC-MS/MS protocol for precise conjugation mapping.

Structural & Physicochemical Comparison

7-Aminoheptanoic acid (CAS 929-17-9) provides a 7-carbon spacer that optimally balances hydrophobic stability with the flexibility required for ternary complex formation in targeted protein degradation 1[1]. When compared to PEG and shorter alkyl chains, 7-AHA demonstrates distinct advantages in both biological permeability and analytical clarity 2[2].

Table 1: Physicochemical and Analytical Properties Comparison
Feature7-Aminoheptanoate (7-AHA)PEG2 / PEG3 Linkers6-Aminohexanoate (C6)
Backbone Structure C7 aliphatic chainRepeating ethylene glycolC6 aliphatic chain
Metabolic Stability High (Resistant to oxidation)Moderate (Ether bonds susceptible)High
MS Ionization Profile Monodisperse, clean charge envelopePolydisperse, hyper-efficient ionizationMonodisperse
Intact Mass Deconvolution Straightforward (+127.0994 Da shift)Complex (Overlapping charge states)Straightforward
MS/MS Fragmentation Excellent peptide backbone cleavagePoor (Dominated by -44 Da PEG loss)Good backbone cleavage
Permeability (PROTACs) High passive diffusionLower passive diffusionHigh passive diffusion

Mass Spectrometry Behavior: Causality & Insights

To understand why 7-AHA outperforms PEG linkers in MS workflows, we must examine the physical chemistry of gas-phase ions:

  • Ionization Dynamics & Charge Masking: PEG linkers ionize hyper-efficiently due to their repeating oxygen atoms, which act as strong proton acceptors. This often masks the native charge states of the target protein and creates overlapping, polydisperse charge envelopes that make intact mass deconvolution nearly impossible 3[3]. 7-AHA, lacking these ether oxygens, maintains a predictable, monodisperse ionization profile that preserves the protein's native signal-to-noise ratio.

  • Fragmentation Pathways (HCD vs. CID): During tandem mass spectrometry (MS/MS), PEG ether linkages act as "energy sinks." Under standard Collision-Induced Dissociation (CID), the energy preferentially cleaves the PEG polymer, yielding uninformative -44 Da neutral losses rather than breaking the peptide backbone3[3]. Conversely, the robust C7 aliphatic chain of 7-AHA does not fragment easily. When subjected to Higher-energy Collisional Dissociation (HCD), the collision energy is forced into the peptide backbone, generating the comprehensive b- and y-ion series required to pinpoint the exact amino acid conjugation site.

Analytical Workflow

G N1 1. Sample Preparation (7-AHA Conjugation & Dual Digestion) N2 2. Liquid Chromatography (C18 RP-HPLC Shallow Gradient) N1->N2 N3 3. Mass Spectrometry (ESI-Orbitrap / Q-TOF with HCD) N2->N3 N4 4. Data Analysis (Deconvolution & +127.1 Da Mapping) N3->N4

LC-MS/MS analytical workflow for 7-aminoheptanoate linker conjugates.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in causality and self-validation checkpoints for analyzing 7-AHA conjugates.

Phase 1: Sample Preparation & Self-Validating Digestion
  • Conjugation Reaction: React the target protein (1 mg/mL) with Boc-7-AHA-NHS ester (10x molar excess) in 50 mM HEPES buffer (pH 8.0) for 2 hours at room temperature.

    • Causality: HEPES is strictly required. Buffers like Tris contain primary amines that will competitively react with the NHS ester, neutralizing the linker before it reaches the target protein.

  • Validation Checkpoint (Mock Control): Run a parallel "mock" reaction where the linker is replaced with an equivalent volume of DMSO.

    • Causality: This baseline isolates true conjugation mass shifts from artifactual modifications (e.g., oxidation) induced by the buffer or incubation conditions.

  • Dual-Enzyme Digestion: Denature, reduce (10 mM DTT), and alkylate (20 mM IAA). Digest first with Trypsin (1:50 w/w) for 4 hours, followed by Glu-C (1:50 w/w) overnight at 37°C.

    • Causality: 7-AHA conjugation at lysine residues sterically blocks trypsin cleavage. A secondary Glu-C digestion (cleaving at Glu/Asp) ensures the conjugated peptide is truncated to an optimal size for MS/MS fragmentation.

Phase 2: LC-MS/MS Acquisition
  • Chromatographic Separation: Inject 1 µg of the digested sample onto a C18 reversed-phase column (e.g., Acquity UPLC). Elute using a shallow gradient of 0–45% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 74 minutes4[4].

    • Causality: The C7 aliphatic chain of 7-AHA significantly increases the hydrophobicity of the modified peptide. A shallow organic gradient prevents these peptides from co-eluting with highly hydrophobic background matrix contaminants.

  • Mass Spectrometry & Fragmentation: Operate the Q-TOF or Orbitrap in positive ESI mode. Apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 28–32%.

    • Causality: Positive mode capitalizes on the high proton affinity of the peptides. HCD is strictly utilized over CID to prevent the linker from absorbing the collision energy, ensuring the energy shatters the peptide backbone for sequence mapping.

Phase 3: Data Analysis
  • Deconvolution: Query the MS/MS spectra for a dynamic mass shift of +127.0994 Da (C7H13NO) on Lysine residues. Cross-reference the retention time (RT) shift against the mock control to validate the hydrophobic addition.

Quantitative Performance Data

The following data summarizes the experimental MS performance of a model protein (BSA) conjugated with 7-AHA versus a PEG2 linker, demonstrating the analytical superiority of the aliphatic chain.

Table 2: Experimental MS Performance Metrics
Metric7-AHA ConjugatePEG2 ConjugateUnmodified Control (Mock)
Average RT Shift (min) +4.2+0.50.0 (Baseline)
MS/MS Sequence Coverage 82%58%85%
Diagnostic Reporter Ions Robust b/y backbone seriesDominated by -44 Da lossRobust b/y backbone series
Signal-to-Noise (S/N) 120:145:1 (Charge masking)150:1
False Discovery Rate (FDR) < 1%~4.5%< 1%

Conclusion

While PEG linkers remain a staple for enhancing aqueous solubility, they introduce severe complications in mass spectrometry due to polydispersity and poor fragmentation mechanics. 7-aminoheptanoate (7-AHA) offers a highly optimized alternative. By providing a stable, monodisperse C7 spacer, 7-AHA ensures predictable ionization, robust HCD fragmentation, and high-confidence peptide mapping. For researchers developing PROTACs or ADCs where rigorous structural characterization is mandated by regulatory bodies, 7-AHA represents a structurally and analytically superior linker choice.

References

  • [BioPharmaSpec] Supporting Information: Glycoproteomics Analysis of Digested Samples. Available at:[Link]

Sources

Validation

Comparing tert-butyl vs methyl ester protection for 7-aminoheptanoic acid

Title: Strategic Carboxylic Acid Protection: A Comparative Guide to tert-Butyl vs. Methyl Esters for 7-Aminoheptanoic Acid The Bifunctional Challenge: 7-Aminoheptanoic Acid 7-Aminoheptanoic acid is a highly versatile ω -...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Carboxylic Acid Protection: A Comparative Guide to tert-Butyl vs. Methyl Esters for 7-Aminoheptanoic Acid

The Bifunctional Challenge: 7-Aminoheptanoic Acid

7-Aminoheptanoic acid is a highly versatile ω -amino acid widely utilized as a flexible linker in PROTAC design, peptide synthesis, and the development of skin penetration enhancers[1]. As a bifunctional molecule containing both a primary amine and a carboxylic acid, selective modification of one terminus requires the temporary masking of the other. The commercial availability of pre-protected building blocks, such as Boc-7-aminoheptanoic acid, highlights its utility in forming stable amide bonds during conjugation[2].

When the amine is actively engaged in sequential couplings (e.g., solid-phase peptide synthesis or iterative cross-coupling), the carboxylic acid must be protected. The choice between a methyl ester (Me) and a tert-butyl ester (t-Bu) dictates the entire downstream synthetic strategy, as these two groups offer perfectly orthogonal reactivity profiles[3].

Mechanistic Causality: Divergent Reactivity Profiles

The fundamental difference between methyl and tert-butyl esters lies in their mechanism of cleavage, which is governed by steric hindrance and electronic stability.

  • Methyl Ester (Base-Labile, Acid-Stable): Methyl esters are sterically unhindered, leaving the carbonyl carbon highly susceptible to nucleophilic attack. They are typically cleaved via saponification using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in aqueous organic mixtures (e.g., THF/Water)[4][5]. The mechanism involves hydroxide attack at the carbonyl, forming a tetrahedral intermediate that collapses to expel methoxide. Because they are stable to strong acids, methyl esters are the ideal orthogonal pair for acid-labile amine protecting groups like Boc (tert-butyloxycarbonyl)[6].

  • tert-Butyl Ester (Acid-Labile, Base-Stable): The bulky tert-butyl group completely shields the carbonyl carbon from nucleophilic attack, rendering it highly resistant to basic hydrolysis (saponification)[3][7]. Instead, cleavage is achieved under strongly acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM)[8][9]. The mechanism is driven by the protonation of the ester oxygen, followed by the elimination of the ester alkyl group to form a highly stable tert-butyl carbocation (which often eliminates a proton to become isobutylene gas). This makes the t-Bu ester the perfect orthogonal pair for base-labile amine protecting groups like Fmoc (fluorenylmethyloxycarbonyl)[6][10].

Orthogonal Protection Workflows

G cluster_methyl Methyl Ester Strategy (Base-Labile) cluster_tbutyl tert-Butyl Ester Strategy (Acid-Labile) Start 7-Aminoheptanoic Acid Me_Protect Esterification (MeOH, HCl) Start->Me_Protect 1. MeOH/H+ 2. Boc2O tBu_Protect Esterification (tBuOH, EDCI/DMAP) Start->tBu_Protect 1. Fmoc-OSu 2. tBuOH Me_Int Methyl Ester Boc-Amine Me_Protect->Me_Int Me_Cleave Base Hydrolysis (LiOH, H2O/THF) Me_Int->Me_Cleave Orthogonal to Boc Product Functionalized Target Molecule Me_Cleave->Product tBu_Int tert-Butyl Ester Fmoc-Amine tBu_Protect->tBu_Int tBu_Cleave Acid Cleavage (TFA, DCM) tBu_Int->tBu_Cleave Orthogonal to Fmoc tBu_Cleave->Product

Orthogonal protection workflows for 7-aminoheptanoic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm success before proceeding.

Protocol A: Methyl Esterification & Saponification (Boc-Compatible) Objective: Protect the carboxylic acid as a methyl ester, functionalize the amine, and deprotect via base hydrolysis.

  • Esterification: Suspend 7-aminoheptanoic acid in anhydrous methanol. Add a catalytic amount of thionyl chloride ( SOCl2​ ) dropwise at 0 °C (Fischer-Speier esterification)[11]. Reflux for 4 hours.

    • Validation checkpoint: LC-MS will show a mass shift of +14 Da ( [M+H]+ : 160.1).

  • Amine Protection: Concentrate the mixture, redissolve in DCM, and add triethylamine (TEA) followed by Boc2​O . Stir at room temperature for 2 hours.

    • Validation checkpoint: TLC (Ninhydrin stain) will show the disappearance of the primary amine (absence of a purple spot upon heating).

  • Saponification (Deprotection): To cleave the methyl ester without affecting the Boc group, dissolve the intermediate in a 1:5 mixture of Water:THF. Add 1.5 equivalents of 1M aqueous LiOH[4]. Stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

    • Validation checkpoint: Acidify the mixture to pH 4-5 with acetic acid or 1M citric acid and extract with DCM[4]. The organic layer will contain the pure Boc-protected free acid. LC-MS will confirm the loss of 14 Da.

Protocol B: tert-Butyl Esterification & Acidic Cleavage (Fmoc-Compatible) Objective: Protect the carboxylic acid as a t-butyl ester, functionalize the amine, and deprotect via acidolysis.

  • Amine Protection: React 7-aminoheptanoic acid with Fmoc-OSu in saturated aqueous NaHCO3​ and 1,4-dioxane[6].

    • Validation checkpoint: A strong UV-Vis active spot on TLC confirms Fmoc installation.

  • Esterification: Dissolve the Fmoc-7-aminoheptanoic acid in DCM. Add tert-butanol, EDCI, and a catalytic amount of DMAP. Stir overnight.

    • Validation checkpoint: LC-MS will show a mass shift of +56 Da.

  • Acid Cleavage (Deprotection): To cleave the t-butyl ester while preserving the Fmoc group, dissolve the compound in a 1:1 mixture of TFA and DCM[8][9]. Stir at room temperature for 1-2 hours.

    • Validation checkpoint: The reaction generates isobutylene gas (visible bubbling). Once bubbling ceases, TLC will show a highly polar, baseline-shifted spot (free acid). Evaporate the TFA/DCM under reduced pressure to yield the quantitative product[8].

Quantitative Data Comparison

The following table summarizes the key performance metrics of both protecting groups to aid in experimental design.

PropertyMethyl Ester (Me)tert-Butyl Ester (t-Bu)
Steric Hindrance Low (Accessible carbonyl)High (Shielded carbonyl)
Formation Reagents MeOH / SOCl2​ or Diazomethane[5]t-BuOH / EDCI / DMAP or Isobutylene
Cleavage Reagents 1M LiOH or NaOH in THF/ H2​O [4]50% TFA in DCM or 0.1 N HCl in HFIP[8][10]
Orthogonal Stability Stable to TFA, HCl, Pd/C (Hydrogenation)Stable to LiOH, NaOH, Piperidine
Labile To Strong bases, strong nucleophilesStrong acids, Lewis acids (e.g., ZnBr2​ )[8]
Typical Cleavage Time 2 - 4 hours1 - 2 hours
Byproducts of Cleavage Methanol (Water-soluble)Isobutylene (Gas) and t-Butyl trifluoroacetate[9]

References

  • [4] Royal Society of Chemistry. "Supporting Information: General Procedure for the deprotection of the methyl ester."[Link]

  • [10] Palladino P, Stetsenko DA. "New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol." PubMed.[Link]

  • [1] Vávrová K, et al. "Esters of omega-amino acids as flexible penetration enhancers." PubMed.[Link]

  • [7] Nakajima M, et al. "Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis." ACS Publications.[Link]

  • [6] Echalier C, et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." MDPI.[Link]

  • [3] Connelly CF, Chow SY. "Orthogonal Regioselective Synthesis of Folic Acid γ-Conjugates." PMC.[Link]

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Comparative

Infrared (IR) spectroscopy peaks for amino ester hydrochloride salts

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of Amino Ester Hydrochloride Salts Authored by a Senior Application Scientist For researchers, scientists, and professionals in drug development, the precis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of Amino Ester Hydrochloride Salts

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. Amino ester hydrochloride salts are a common structural motif in pharmaceuticals, where the salt form enhances solubility and stability. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the structure and purity of these compounds. This guide provides an in-depth comparison of the IR spectral features of amino ester hydrochloride salts against their free base and parent carboxylic acid counterparts, grounded in the principles of vibrational spectroscopy and supported by experimental best practices.

The Underlying Principle: How Protonation Alters the Vibrational Landscape

The conversion of a free amino ester to its hydrochloride salt involves the protonation of the basic nitrogen atom, forming an ammonium cation (-NH₃⁺, -NH₂R⁺, or -NHR₂⁺). This seemingly simple acid-base reaction induces significant electronic and, consequently, vibrational changes throughout the molecule, which are readily detected by IR spectroscopy.

The primary influence is the powerful electron-withdrawing inductive effect of the newly formed ammonium group. This positive charge pulls electron density away from the rest of the molecule, strengthening adjacent bonds. The most notable effect is on the ester's carbonyl (C=O) bond, leading to a predictable shift in its stretching frequency. Understanding this electronic causality is key to interpreting the spectra correctly.

A Comparative Analysis of Key IR Absorption Bands

The most effective way to identify an amino ester hydrochloride salt is to compare its spectrum to that of its precursors and related structures. The key diagnostic regions are the N-H stretching region (>2500 cm⁻¹), the carbonyl stretching region (1800-1650 cm⁻¹), and the N-H bending region (1650-1500 cm⁻¹).

Key Diagnostic Peaks: A Tabular Comparison
Functional Group Vibration Amino Ester Hydrochloride Salt Free Amino Ester (Base) Parent Carboxylic Acid
N-H / O-H Stretch ~3200-2500 cm⁻¹ (very broad, strong) Characteristic of -NH₃⁺ or -NH₂R⁺ stretching.[1][2][3]~3500-3300 cm⁻¹ (medium, sharp) Primary amines show two bands; secondary amines show one.[1][4][5]~3300-2500 cm⁻¹ (very broad, strong) Characteristic O-H stretch of a hydrogen-bonded dimer.
C=O Stretch ~1755-1740 cm⁻¹ (strong) Shifted to a higher frequency due to the inductive effect of the ammonium group.[6][7]~1750-1735 cm⁻¹ (strong) Typical range for an aliphatic ester.[6][8][9]~1725-1700 cm⁻¹ (strong, often broad) Lower frequency due to resonance and hydrogen bonding in the dimer.[9][10]
N-H Bend ~1625-1500 cm⁻¹ (medium-strong) Asymmetric and symmetric deformations of the ammonium group.[1][3]~1650-1580 cm⁻¹ (medium) Scissoring vibration for primary amines.[4][5]N/A
C-O Stretch ~1300-1150 cm⁻¹ (strong, multiple bands) Characteristic ester C-O stretches.[6][8]~1300-1150 cm⁻¹ (strong, multiple bands) Characteristic ester C-O stretches.[6][8]~1320-1210 cm⁻¹ (strong) Associated with O-H bend and C-O stretch coupling.
Visualizing the Key Vibrational Modes

The following diagram illustrates the primary vibrational modes in a model primary amino ester hydrochloride salt structure.

Caption: Key IR vibrational modes in an amino ester hydrochloride salt.

Experimental Protocol: Best Practices for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid salts due to its minimal sample preparation and high reproducibility.[11][12] This protocol ensures the acquisition of a high-quality, trustworthy spectrum.

Objective

To obtain an accurate and interpretable mid-IR spectrum of a solid amino ester hydrochloride salt sample.

Methodology
  • Instrument Preparation & Background Collection:

    • Step 1: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe gently with a solvent-grade isopropanol-soaked, lint-free tissue and allow it to fully evaporate.

    • Causality: An unclean crystal will show spectral artifacts from previous samples. Residual solvent will produce interfering O-H and C-H absorption bands.

    • Step 2: Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The resulting spectrum should be a flat line, free of significant water vapor and CO₂ peaks.

    • Causality: This step is critical as it measures the ambient environment (atmosphere, instrument optics). The instrument software subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

  • Sample Application & Spectrum Acquisition:

    • Step 3: Place a small amount of the finely powdered amino ester hydrochloride salt onto the center of the ATR crystal.

    • Causality: A fine powder ensures maximum surface area contact with the crystal, which is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.[12]

    • Step 4: Lower the pressure anvil and apply consistent pressure to the sample. Most modern instruments have a slip-clutch or pressure indicator to ensure reproducibility.

    • Causality: Good contact between the sample and the crystal is mandatory for the ATR effect to occur efficiently. Insufficient contact results in a weak, noisy spectrum with poor peak definition.

    • Step 5: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Validation:

    • Step 6: After acquisition, perform an automatic baseline correction if necessary to ensure the baseline is flat at 0 absorbance.

    • Step 7 (Self-Validation): A trustworthy spectrum will exhibit a high signal-to-noise ratio, a flat baseline, and sharp, well-defined peaks (except for the characteristically broad N-H and O-H stretches). There should be no "derivative-like" peaks, which can indicate poor sample contact or subtraction errors. The combination of the three key features—the very broad ammonium stretch, the N-H bending modes, and the high-frequency C=O stretch—provides a self-validating signature for the target compound class.

Concluding Insights for the Practicing Scientist

The infrared spectrum of an amino ester hydrochloride salt is a unique fingerprint defined by the electronic consequences of amine protonation. The appearance of a very broad, strong absorption band spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹ is the most definitive evidence of ammonium salt formation.[1][2][3] When this is observed concurrently with the disappearance of the sharp, weaker N-H stretching bands of the free amine (around 3400 cm⁻¹) and a noticeable shift of the strong ester carbonyl peak to a higher wavenumber (typically >1740 cm⁻¹), the identification is confirmed with a high degree of confidence. This comparative approach, combined with a robust experimental technique like ATR-FTIR, provides an indispensable tool for the structural elucidation and quality control of these vital pharmaceutical compounds.

References

  • Time in Merrimack County, US. Google Search. Accessed March 7, 2024.
  • ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions. Google Vertex AI Search. Accessed March 7, 2024.
  • IR: amines. UCLA Chemistry. Accessed March 7, 2024.
  • INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES. DTIC. Accessed March 7, 2024.
  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Accessed March 7, 2024.
  • Infrared Spectrometry. MSU Chemistry. Accessed March 7, 2024.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Accessed March 7, 2024.
  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Accessed March 7, 2024.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Accessed March 7, 2024.
  • Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Science Publishing. Accessed March 7, 2024.
  • Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. Accessed March 7, 2024.
  • Mid-IR Spectrum of NH4Cl.
  • Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Australian Journal of Chemistry. Accessed March 7, 2024.
  • Infrared Spectroscopy.
  • IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Accessed March 7, 2024.
  • L-Proline methyl ester hydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase. Accessed March 7, 2024.
  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Accessed March 7, 2024.
  • IR Spectroscopy of Hydrocarbons. Unknown Source. Accessed March 7, 2024.
  • Carbonyl compounds - IR spectroscopy. Unknown Source. Accessed March 7, 2024.
  • IR-ATR spectra of the 9 mixtures of NaOH and HCl at pH lower than 7.
  • IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides. Let's Talk Academy. Accessed March 7, 2024.
  • ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development.
  • Evaluating drug delivery with salt formation: Drug disproportionation studied in situ by ATR-FTIR imaging and Raman mapping. PubMed. Accessed March 7, 2024.
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Accessed March 7, 2024.
  • Method of preparing amino acid alkyl ester hydrochloride.
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Accessed March 7, 2024.
  • Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. PMC. Accessed March 7, 2024.
  • IR Absorption Frequencies. NIU Department of Chemistry and Biochemistry. Accessed March 7, 2024.
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Validation

Validation of Aliphatic Linker Length: 6-Aminohexanoate vs. 7-Aminoheptanoate

Introduction: The Criticality of a Single Methylene Group In the rational design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted enzyme inhibitors, the aliphatic linker is not m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of a Single Methylene Group

In the rational design of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted enzyme inhibitors, the aliphatic linker is not merely a passive spacer; it is a dynamic structural element that dictates the efficacy, selectivity, and metabolic stability of the molecule. The choice between homologous ω -amino acids—specifically 6-aminohexanoate (6-AHA) and 7-aminoheptanoate (7-AHA) —represents a critical optimization threshold.

As a Senior Application Scientist, I emphasize that the addition of a single methylene (-CH2-) unit fundamentally alters the spatial geometry, the entropic penalty of binding, and the lipophilicity of the conjugate. Both 6-AHA and 7-AHA are widely utilized in PROTAC synthesis[1][2], but their empirical validation must be rigorously tested rather than assumed.

Mechanistic Causality: Flexibility, Entropy, and Steric Hindrance

The performance of 6-AHA versus 7-AHA is governed by the biophysical requirements of the target's binding pocket and the necessity of forming a stable ternary complex (in the case of PROTACs) or reaching an active site (in the case of enzyme inhibitors).

  • 6-Aminohexanoate (6-AHA / 6-Ahx): Providing a 6-carbon spacer, 6-AHA is often optimal for targets where the binding pockets are relatively shallow or where the E3 ligase and target protein exhibit high surface-surface complementarity. A shorter linker minimizes the entropic penalty associated with freezing rotatable bonds during complex formation. In the development of fluorescent antitumor probes, 6-carbon spacers have been shown to perform significantly better than their 7-carbon counterparts[3].

  • 7-Aminoheptanoate (7-AHA / 7-Ahp): Providing a 7-carbon spacer, 7-AHA is deployed when steric clashes prevent the formation of a productive ternary complex. The added length allows the ligands to reach deeper into buried binding pockets[4]. Furthermore, 7-AHA has been empirically shown to confer increased metabolic stability and in vivo efficacy in specific peptide analogs (e.g., galanin-based therapeutics) compared to shorter aliphatic chains[5]. However, this comes at the cost of a higher entropic penalty, which can destabilize the complex if the extra length is not strictly required. In HDAC inhibitors, the linker dictates the selectivity profile, determining how effectively the zinc-binding group reaches the active site[6].

G L Linker Selection 6-AHA vs 7-AHA S Insufficient Length (< 6 Carbons) L->S O Optimal Length (Target-Dependent) L->O Lg Excessive Length (> 7 Carbons) L->Lg C1 Steric Clash No Ternary Complex S->C1 C2 Stable Ternary Complex Efficient Ubiquitination O->C2 C3 High Entropic Penalty Unstable Complex Lg->C3

Caption: Logical decision tree illustrating the biophysical consequences of aliphatic linker length.

Comparative Performance Data

To objectively compare these linkers, we must evaluate their performance across different therapeutic modalities. The table below synthesizes quantitative and qualitative data regarding their application.

Parameter6-Aminohexanoate (6-AHA)7-Aminoheptanoate (7-AHA)Mechanistic Driver
PROTAC Ternary Complex High stability for shallow pockets[2]Resolves steric clash in deep pockets[1]Entropic penalty vs. Steric relief
HDAC Inhibitor Efficacy Often peak activity for HDAC1/3[4]Shifts isoform selectivity[6]Distance from cap to Zinc-Binding Group
Metabolic Stability Baseline aliphatic degradationIncreased resistance to proteolysis[5]Steric shielding of adjacent amide bonds
Antitumor Probes Superior antiproliferative activity[3]Reduced activity due to flexibility[3]Optimal spatial orientation

Experimental Protocols: A Self-Validating System

To determine the optimal linker length for a novel target, researchers must employ a parallel validation workflow. The following protocols outline a robust, self-validating system to empirically test 6-AHA versus 7-AHA.

Protocol A: Parallel Synthesis of Linker Variants

Causality: Using orthogonally protected linkers ensures that conjugation occurs precisely at the intended functional groups without polymerization.

  • Preparation: Dissolve the target ligand (containing a free carboxylic acid) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Amidation: Add tert-butyl 6-aminohexanoate[2] to one reaction vessel, and tert-butyl 7-aminoheptanoate to another. Stir at room temperature for 2 hours.

  • Deprotection: Isolate the intermediate, then cleave the tert-butyl ester using a 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution for 1 hour to expose the linker's carboxylic acid.

  • E3 Ligand Conjugation: React the exposed carboxylic acid with the amine handle of the E3 ligase ligand (e.g., Pomalidomide) using EDC/HOBt coupling.

  • Purification: Purify the final PROTAC variants via preparative HPLC to >95% purity.

Protocol B: Biophysical Validation (TR-FRET Ternary Complex Assay)

Causality: Binary binding affinity ( Kd​ ) does not predict degradation. We must measure the cooperative formation of the ternary complex ( α -factor) to see if the linker length induces steric clash or excessive flexibility.

  • Reagent Setup: Prepare Terbium-labeled E3 ligase (donor) and FITC-labeled Target Protein (acceptor).

  • Titration: In a 384-well microplate, perform a 12-point serial dilution of both the 6-AHA and 7-AHA PROTAC variants (ranging from 10 pM to 10 μ M) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Equilibration: Add 10 nM of both labeled proteins to all wells. Incubate for 2 hours at room temperature in the dark.

  • Measurement: Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) reader (Excitation: 337 nm; Emission ratio: 520 nm / 490 nm).

  • Analysis: Plot the FRET signal against PROTAC concentration. A stable ternary complex will exhibit a classic bell-shaped curve (Hook effect). The linker that achieves the highest peak FRET signal at the lowest concentration possesses the optimal length.

Protocol C: Cellular Degradation Assay (Western Blot)

Causality: Biophysical stability must translate to intracellular ubiquitination and proteasomal degradation.

  • Cell Culture: Seed the target cell line (e.g., HCT116) in 6-well plates at 5×105 cells/well.

  • Treatment: Treat cells with the 6-AHA and 7-AHA PROTACs at varying concentrations (1 nM, 10 nM, 100 nM, 1 μ M) for 24 hours.

  • Lysis & Immunoblotting: Harvest cells, lyse in RIPA buffer, and perform SDS-PAGE. Transfer to a PVDF membrane and probe for the Target Protein and a loading control (GAPDH).

  • Quantification: Calculate the DC50​ (concentration required for 50% degradation) and Dmax​ (maximum degradation depth) using densitometry software.

Workflow S1 Step 1: Parallel Synthesis Conjugate Target & E3 Ligands via 6-AHA and 7-AHA S2 Step 2: Biophysical Assay TR-FRET / AlphaScreen Measure Ternary Complex (Kd) S1->S2 S3 Step 3: Cellular Assay Western Blot for Target Degradation Determine DC50 & Dmax S2->S3 S4 Step 4: PK/PD Profiling Metabolic Stability (Microsomes) In vivo Efficacy S3->S4

Caption: Step-by-step experimental workflow for validating aliphatic linker lengths.

References

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of Amine-Linker Compounds for Drug Development

In the intricate process of drug development, particularly in the synthesis of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the purity and structural identity of e...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug development, particularly in the synthesis of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the purity and structural identity of every building block are paramount. Bifunctional linkers, such as tert-butyl 7-aminoheptanoate HCl, are fundamental components that bridge targeting moieties with payloads or E3 ligase recruiters. Verifying the elemental composition of these linkers is a non-negotiable quality control step that underpins the reliability of all downstream applications.

This guide provides an in-depth comparison of the elemental analysis data for tert-butyl 7-aminoheptanoate HCl and its structural analogs. We will explore the theoretical basis for its elemental composition, compare it with alternative linkers, detail the gold-standard experimental protocol for its verification, and discuss the interpretation of this critical data in a research and development context.

Elemental Profile of Tert-butyl 7-aminoheptanoate HCl

Tert-butyl 7-aminoheptanoate HCl is a widely used linker featuring a seven-carbon aliphatic chain. This structure provides spatial separation between conjugated moieties. The molecule contains a terminal amine (as a hydrochloride salt) for nucleophilic substitution or amide bond formation, and a carboxylic acid protected by a tert-butyl group, which can be deprotected under acidic conditions to reveal a second conjugation handle.

The identity and purity of this compound are fundamentally verified by confirming its elemental composition against its theoretical values, which are derived directly from its molecular formula.

  • Chemical Formula: C₁₁H₂₄ClNO₂

  • Molecular Weight: 237.77 g/mol [1][2]

  • Structure: Chemical structure of tert-butyl 7-aminoheptanoate HCl

The theoretical elemental composition, the absolute benchmark for purity, is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal WeightPercentage (%)
CarbonC12.01111132.12155.57%
HydrogenH1.0082424.19210.17%
NitrogenN14.007114.0075.89%
ChlorineCl35.453135.45314.91%
OxygenO15.999231.99813.46%

Experimental data, typically provided in a supplier's Certificate of Analysis (CoA), must align closely with these theoretical values. Industry-standard acceptance criteria for elemental analysis are typically within ±0.4% of the theoretical value for each element. Deviations beyond this range may indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis.

Comparative Analysis with Alternative Aliphatic Linkers

The choice of linker length is a critical parameter in drug design, influencing factors like solubility, cell permeability, and the ultimate efficacy of the conjugate. Researchers frequently evaluate a series of homologous linkers to optimize these properties. Below is a comparison of the theoretical elemental composition of tert-butyl 7-aminoheptanoate HCl with its shorter (6-carbon) and longer (8-carbon) chain analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen
tert-butyl 6-aminohexanoate HClC₁₀H₂₂ClNO₂223.7453.68%9.92%6.26%
tert-butyl 7-aminoheptanoate HCl C₁₁H₂₄ClNO₂ 237.77 55.57% 10.17% 5.89%
tert-butyl 8-aminooctanoate HClC₁₂H₂₆ClNO₂251.8057.24%10.41%5.56%

As the carbon chain length increases, the mass percentages of carbon and hydrogen predictably increase, while the relative contribution of nitrogen, chlorine, and oxygen decreases. This trend provides a clear analytical distinction between these closely related structures. An elemental analysis result showing a carbon percentage of ~53.7% for a sample presumed to be the 7-carbon linker would be a definitive indicator of a misidentified or incorrect reagent.

Gold-Standard Protocol: Combustion-Based CHN Analysis

The most reliable and widely used method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[3] This technique provides the precise, quantitative data required to validate a compound against its theoretical composition.

Principle of Operation

The methodology is elegantly straightforward: a small, precisely weighed sample is combusted at high temperatures in an oxygen-rich environment. This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into various nitrogen oxides (NOₓ). These combustion products are then passed through a reduction chamber containing heated copper to convert the NOₓ species into dinitrogen gas (N₂). The resulting gas mixture (CO₂, H₂O, N₂) is separated, and each component is quantified using a thermal conductivity detector (TCD).[4]

Detailed Experimental Workflow
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Lyophilize the sample if necessary to remove residual moisture or solvents, which can significantly skew hydrogen and carbon readings.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. Record the weight with precision.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as acetanilide. This ensures the detector response is accurately correlated to elemental mass.

  • Combustion & Reduction:

    • The encapsulated sample is dropped into a combustion furnace heated to ~900-1000 °C. A pulse of pure oxygen is injected to ensure complete and rapid combustion.

    • The resulting gases flow through a reduction tube containing elemental copper heated to ~600 °C to convert nitrogen oxides to N₂ gas.

  • Gas Separation & Detection:

    • The mixture of CO₂, H₂O, and N₂ is passed through a chromatographic separation column. The gases elute at different times based on their chemical properties.

    • As each gas passes through the thermal conductivity detector (TCD), a signal proportional to its concentration is generated.

  • Data Analysis:

    • The instrument's software integrates the signal for each gas and, using the sample weight and calibration data, calculates the mass percentage of C, H, and N in the original sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh 1-3 mg Sample in Tin Capsule combustion 2. Combustion Furnace (~1000°C with O₂) C → CO₂, H → H₂O, N → NOₓ weigh->combustion reduction 3. Reduction Tube (Heated Copper) NOₓ → N₂ combustion->reduction separation 4. Gas Separation (Chromatography) reduction->separation detection 5. Thermal Conductivity Detector (TCD) separation->detection calc 6. Calculate %C, %H, %N detection->calc

Caption: Workflow for CHN Elemental Analysis by Combustion.

A Self-Validating System for Compound Characterization

While elemental analysis is a powerful tool for determining empirical formulas and purity, it forms part of a broader, self-validating system of analytical techniques. No single method provides a complete picture; instead, data from orthogonal techniques are integrated to build an unassailable case for the structure and purity of a compound. This approach is the bedrock of trustworthiness in synthetic chemistry and drug development.

  • Elemental Analysis (EA): Confirms the elemental composition and purity. It answers the question, "Are the right atoms present in the correct ratios?"

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the overall mass of the proposed structure. High-resolution mass spectrometry (HRMS) can provide a molecular formula, corroborating EA data.

  • NMR Spectroscopy (¹H, ¹³C): Elucidates the chemical structure by showing the connectivity and chemical environment of atoms. It answers, "How are the atoms connected?"

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any non-volatile impurities. It answers, "How many distinct components are in the sample?"

G center_node Compound Identity & Purity Verification ea Elemental Analysis (%C, %H, %N) Confirms: Elemental Ratios center_node->ea ms Mass Spectrometry (MS) Confirms: Molecular Weight center_node->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirms: Covalent Structure center_node->nmr hplc Chromatography (HPLC) Confirms: Sample Purity center_node->hplc

Caption: Integrated workflow for robust compound characterization.

By requiring that a synthesized compound satisfies the criteria from all these techniques—correct elemental composition, correct molecular weight, a clean NMR spectrum matching the proposed structure, and a single major peak in HPLC—a scientist creates a self-validating system that ensures the reliability and reproducibility of their research.

References

  • PubChem. (n.d.). Tert-butyl 7-aminoheptanoate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 7-aminoheptanoate hydrochloride. Retrieved from [Link]

  • Toray Research Center, Inc. (2013). Elemental Analysis of CHN. Retrieved from [Link]

  • Chemspace. (n.d.). Tert-butyl 7-aminoheptanoate. Retrieved from [Link]

  • Chemsrc. (n.d.). tert-butyl 7-aminoheptanoate | CAS#:105974-64-9. Retrieved from [Link]

  • Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

Sources

Validation

Comparing reactivity of primary amine salts in linker chemistry

The Architect's Guide to Linker Chemistry: Comparing Primary Amine Salts and Their Reactivity As a Senior Application Scientist, I frequently encounter a recurring bottleneck in bioconjugation, PROTAC linker synthesis, a...

Author: BenchChem Technical Support Team. Date: March 2026

The Architect's Guide to Linker Chemistry: Comparing Primary Amine Salts and Their Reactivity

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in bioconjugation, PROTAC linker synthesis, and antibody-drug conjugate (ADC) payload attachment: the unpredictable reactivity of primary amines. While primary amines are the fundamental nucleophiles in amide bond formation, they are almost exclusively stored and handled as salts (e.g., hydrochlorides, trifluoroacetates) to prevent oxidation, degradation, and spontaneous polymerization.

However, the counterion is not merely a passive spectator. It dictates solubility, local microenvironment pH, and the stoichiometric demand for non-nucleophilic bases, directly impacting the efficiency of your coupling reactions.

The Causality of Counterions: HCl vs. TFA

The choice between a hydrochloride (HCl) and a trifluoroacetate (TFA) salt fundamentally alters the physical and chemical behavior of the linker during synthesis.

  • Hydrochloride (HCl) Salts: HCl salts are highly crystalline, making them easy to weigh and highly stable for long-term storage[1]. However, their tight ionic lattice often results in poor solubility in moderately polar organic solvents like dichloromethane (DCM). When coupling in N,N-Dimethylformamide (DMF), HCl salts require rigorous neutralization to liberate the free amine.

  • Trifluoroacetate (TFA) Salts: Often isolated as oily residues or hygroscopic solids, TFA salts exhibit superior solubility in organic solvents due to the lipophilic nature of the trifluoromethyl group[1]. However, the TFA counterion strongly associates with the amine. If the local pH is not strictly controlled, residual TFA can suppress the nucleophilicity of the amine or, under harsh coupling conditions, lead to unwanted trifluoroacetylation side reactions.

To achieve optimal coupling, the amine must be converted to its unprotonated (free base) form[2]. This necessitates the addition of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA). DIPEA provides sufficient basicity to scavenge the counterion without competing as a nucleophile due to its steric hindrance[3].

Quantitative Comparison of Amine Salts

Understanding the physicochemical properties of your starting material is the first step in designing a robust synthesis route.

PropertyHydrochloride (HCl)Trifluoroacetate (TFA)Methanesulfonate (MsOH)
Conjugate Acid pKa ~ -7.00.23-1.9
Physical State Crystalline powderOften hygroscopic/oilyCrystalline solid
Solubility in DCM PoorExcellentModerate
Solubility in DMF/DMSO GoodExcellentExcellent
DIPEA Required (eq) 1.5 - 2.02.5 - 3.01.5 - 2.0
Side Reaction Risk LowModerate (Trifluoroacetylation)Low

Mechanistic Workflow of Amine Activation

Below is the logical progression of amine salt neutralization and its subsequent reaction with an activated N-hydroxysuccinimide (NHS) ester.

G AmineSalt Amine Salt (R-NH3+ X-) FreeAmine Free Amine (R-NH2) AmineSalt->FreeAmine Deprotonation Base DIPEA / TEA (Neutralization) Base->FreeAmine Scavenges HX Tetrahedral Tetrahedral Intermediate FreeAmine->Tetrahedral Nucleophilic Attack NHSEster NHS-Ester Activated Linker NHSEster->Tetrahedral Electrophile Amide Stable Amide Conjugate Tetrahedral->Amide Elimination Byproduct NHS Leaving Group Tetrahedral->Byproduct Release

Workflow of amine salt neutralization and subsequent NHS-ester conjugation.

Self-Validating Experimental Protocol: Head-to-Head NHS-Ester Coupling

This protocol is designed as a self-validating system. By monitoring the reaction kinetics via LC-MS, you can objectively verify the impact of the counterion and the efficacy of the base activation step. The optimum pH range for NHS-ester coupling is typically 8.0–9.0, ensuring the amine is fully unprotonated for fast coupling[2].

Materials:

  • Nucleophile: Amine-PEG4-Alkyne (HCl salt vs. TFA salt)

  • Electrophile: Fluorophore-NHS ester

  • Base: N,N-Diisopropylethylamine (DIPEA)[4]

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Solvent Preparation & Deoxygenation: Purge anhydrous DMF with argon for 10 minutes.

    • Causality: Dissolved oxygen and trace moisture can hydrolyze the NHS ester, yielding a free carboxylic acid dye that is no longer reactive[2].

  • Amine Salt Dissolution: In two separate 5 mL vials, dissolve 0.1 mmol of Amine-PEG4-Alkyne HCl salt (Vial A) and TFA salt (Vial B) in 1.0 mL of DMF.

  • Controlled Neutralization:

    • To Vial A (HCl salt), add 2.0 equivalents (0.2 mmol) of DIPEA.

    • To Vial B (TFA salt), add 3.0 equivalents (0.3 mmol) of DIPEA.

    • Causality: TFA salts often contain excess residual acid from upstream cleavage cocktails (e.g., Boc-deprotection). Providing a higher stoichiometric ratio of DIPEA ensures the microenvironment pH is sufficiently basic to liberate the free amine[3].

  • Electrophile Addition: Add 0.95 equivalents (0.095 mmol) of the Fluorophore-NHS ester to each vial.

    • Causality: Using the amine in slight excess ensures complete consumption of the expensive NHS-ester and prevents the formation of unreactive hydrolyzed dye[2].

  • Self-Validation (In-Process Control): At t = 15 minutes, pull a 5 µL aliquot from each vial, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Pass Criteria: >90% conversion to the amide product. If conversion is <50%, it indicates incomplete neutralization; add 0.5 eq of additional DIPEA and re-test.

  • Quenching: After 1 hour, quench the reaction by adding 10 µL of ethanolamine to consume any trace unreacted NHS ester.

Field-Proven Insights for the Bench Scientist

When transitioning from solution-phase synthesis to solid-phase or mechanochemical workflows[4], the physical state of the salt becomes critical. HCl salts are preferred for weighing accuracy due to their crystalline nature, whereas TFA salts are notorious for absorbing atmospheric moisture, which throws off stoichiometric calculations and introduces water into anhydrous reactions. Always store TFA salts in a vacuum desiccator over Drierite, and when in doubt, empirically verify your base stoichiometry via the self-validation step outlined above.

References

  • Title: NHS-esters Source: aliyuncs.com URL: [Link]

  • Title: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril - ChemRxiv Source: chemrxiv.org URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Long-Chain Amino Acid Esters

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: Long-chain amino acid esters are a fascinating class of molecules, finding applications from drug delivery systems to novel biomaterials.

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Long-chain amino acid esters are a fascinating class of molecules, finding applications from drug delivery systems to novel biomaterials. Their long alkyl chains introduce significant conformational flexibility and a propensity for complex intermolecular interactions, making their solid-state characterization both challenging and crucial. A thorough understanding of their crystal structure is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the primary techniques employed for the crystal structure analysis of these esters, offering insights into the rationale behind experimental choices and presenting supporting data for a comprehensive understanding.

The Crystallization Challenge: Taming Molecular Flexibility

The initial and often most formidable hurdle in the structural analysis of long-chain amino acid esters is obtaining high-quality single crystals suitable for X-ray diffraction. The inherent flexibility of the long alkyl chains can lead to disordered structures or the formation of oils and waxes rather than well-defined crystals.

Key Considerations for Crystallization:
  • Solvent Selection: The choice of solvent is critical. A solvent system that promotes slow, controlled precipitation is ideal. Often, a binary solvent system, consisting of a "good" solvent in which the ester is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble, is employed. The gradual evaporation of the more volatile good solvent or the slow diffusion of the anti-solvent can induce crystallization.

  • Temperature Control: Cooling crystallization is a common technique. By dissolving the ester in a suitable solvent at an elevated temperature and then slowly cooling the solution, supersaturation is achieved, leading to crystal nucleation and growth. The rate of cooling is a key parameter to control crystal size and quality.

  • Additives and Impurities: The presence of impurities can significantly hinder crystallization. Therefore, high purity of the starting material is essential. Interestingly, in some cases, specific additives can act as nucleating agents or inhibitors of aggregation, promoting the formation of well-ordered crystals.[1][2][3] For instance, certain amino acids and their derivatives have been shown to suppress protein aggregation during crystallization, a principle that can be extended to smaller molecules.[1][2][3]

A Typical Crystallization Workflow:

Crystallization Workflow cluster_0 Preparation cluster_1 Crystallization Methods cluster_2 Analysis & Optimization A High-Purity Ester Synthesis B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion (Hanging/Sitting Drop) B->D E Cooling Crystallization B->E F Microscopic Inspection C->F D->F E->F G Optimization of Conditions F->G H Single Crystal Selection F->H G->C G->D G->E

Figure 1: A generalized workflow for the crystallization of long-chain amino acid esters.

Core Analytical Techniques: A Comparative Overview

Once suitable crystals are obtained, a suite of analytical techniques can be employed to elucidate their structure and properties. The primary method for determining the precise three-dimensional arrangement of atoms in a crystal is Single-Crystal X-ray Diffraction (SC-XRD) . However, other techniques provide complementary and often crucial information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.The "gold standard" for crystal structure determination, providing unambiguous structural information.Requires high-quality single crystals of sufficient size.
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline phase, unit cell parameters, and information on polymorphism.Useful for phase identification, purity assessment, and studying polycrystalline materials. Does not require large single crystals.[4]Does not provide detailed atomic coordinates.
Thermal Analysis (DSC, TGA) Melting point, phase transitions, and thermal stability.Provides information on the energetic and thermal properties of the crystalline material.[5][6][7]Does not provide direct structural information.
Spectroscopic Methods (NMR, IR, Mass Spec) Confirmation of molecular structure and information about the local chemical environment.Powerful for confirming the chemical identity of the ester and can provide insights into intermolecular interactions in solution.[8][9][10][11]Does not provide information on the long-range order of the crystal lattice.

In-Depth Methodologies

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then "solved" using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then "refined" against the experimental data to obtain the final, accurate crystal structure.

  • Low Temperature: Collecting data at cryogenic temperatures is crucial for long-chain amino acid esters. It reduces the thermal motion of the flexible alkyl chains, leading to a more ordered structure and higher quality diffraction data.

  • X-ray Source: The choice of X-ray source (e.g., Mo or Cu) depends on the size of the unit cell and the elements present in the crystal.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for analyzing crystalline materials in a powdered form. It provides a characteristic "fingerprint" of a crystalline phase.

  • Sample Preparation: A small amount of the crystalline material is finely ground to a homogenous powder.

  • Data Collection: The powder is placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to databases of known crystalline phases for identification. The positions of the diffraction peaks can also be used to determine the unit cell parameters.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.[12][13]

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a sample pan (typically aluminum).

  • Data Collection: The sample pan and a reference pan are placed in a furnace. The temperature is ramped at a constant rate, and the difference in heat flow between the sample and the reference (DSC) or the change in mass of the sample (TGA) is recorded.

  • Data Analysis: The DSC thermogram reveals endothermic (melting, phase transitions) and exothermic (crystallization, decomposition) events. The TGA thermogram shows the temperatures at which the sample loses mass, indicating decomposition or desolvation.

The thermal stability of amino acid esters can be influenced by the length of the alkyl chain.[5]

Comparative Analysis of Alternative Techniques

While SC-XRD provides the most detailed structural information, other techniques offer complementary and sometimes more accessible means of characterization.

Analytical Techniques Comparison cluster_0 Primary Structural Information cluster_1 Complementary Techniques A Single-Crystal XRD (3D Atomic Structure) B Powder XRD (Phase ID, Purity) A->B Provides bulk phase information C Thermal Analysis (Melting, Stability) A->C Correlates structure with thermal properties D Spectroscopy (Molecular ID, Local Env.) A->D Confirms molecular structure in solid vs. solution

Figure 2: Relationship between primary and complementary analytical techniques.

Conclusion

The crystal structure analysis of long-chain amino acid esters is a multi-faceted process that requires a combination of careful crystallization and the application of appropriate analytical techniques. While single-crystal X-ray diffraction remains the cornerstone for obtaining definitive structural information, powder X-ray diffraction, thermal analysis, and various spectroscopic methods provide invaluable complementary data. By understanding the strengths and limitations of each technique and the rationale behind experimental choices, researchers can effectively characterize these important molecules and unlock their full potential in various scientific and industrial applications.

References

  • Carrillo, M. J., et al. (n.d.). Synthesis and Rotational Spectroscopic Investigation of Anthropogenic Amino Acid Ester Derivatives.
  • Google Patents. (n.d.). Process for purifying long chain amino acids. EP3672935A1.
  • MDPI. (2023, November 10). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential.
  • PubMed. (1967). X-ray diffraction study of some normal alkyl esters of long-chain acids. Lipids, 2(3), 204-7.
  • (n.d.). X-ray studies on some crystalline complexes between amino acids with ionisable sile chains.
  • PMC. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • ResearchGate. (n.d.). Structure and thermal analysis of amino acids.
  • Google Patents. (n.d.). Method for crystallization of amino acids. US5118815A.
  • (2010, May 27). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization.
  • (n.d.). Crystal Structure of a Ten-Amino Acid Protein.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • GEA. (n.d.). Crystallization of Amino Acids.
  • (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta crystallographica. Section F, Structural....
  • PMC. (2008, April 18). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • ACS Publications. (2002, April 4). X-ray Diffraction Analysis and Conformational Energy Computations of β-Turn and 310-Helical Peptides Based on α-Amino Acids with an Olefinic Side Chain. Implications for Ring-Closing Metathesis. Macromolecules.
  • bioRxiv. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • ResearchGate. (n.d.). Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs.
  • PMC - NIH. (n.d.). Mass Spectrometric Analysis of Long-Chain Lipids.
  • SciSpace. (n.d.). Mass Spectrometric Studies on Amino Acid and Peptide Derivatives.
  • UC Davis Stable Isotope Facility. (2021, August 11). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS.
  • Amanote Research. (2014, August 5). (PDF) Structure and Thermal Analysis of Amino Acids.
  • (2010, June 1). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization.
  • Henry Ford Health Scholarly Commons. (n.d.). X-ray Diffraction Powder Data for Amino Acid Derivatives.
  • Amanote Research. (2010, May 27). (PDF) Comparative Analysis of Amino Acids and Amino-Acid.
  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides.
  • ResearchGate. (n.d.). Crystal structures of ancestral proteins and amino acid distribution....

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of Tert-butyl 7-aminoheptanoate Hydrochloride

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents from acquisition to disposal is a critical and non-negotiable asp...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents from acquisition to disposal is a critical and non-negotiable aspect of our work. This guide provides a detailed, experience-driven protocol for the proper disposal of tert-butyl 7-aminoheptanoate hydrochloride (CAS No. 2138066-00-7). The procedures outlined here are grounded in regulatory compliance and laboratory best practices to ensure personnel safety and environmental stewardship. This document is designed to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS).

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. Tert-butyl 7-aminoheptanoate hydrochloride is an amino acid ester salt. While the parent amino acid is relatively benign, the hydrochloride salt form presents specific hazards that dictate its handling and disposal requirements.

The primary risks associated with this compound are outlined by its GHS classification, which signals that it is harmful if ingested and can cause significant irritation to the skin, eyes, and respiratory system.[1]

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.
Skin IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
Specific target organ toxicityGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.

The hydrochloride moiety renders aqueous solutions of this compound acidic. This acidity can be corrosive to certain materials and will react exothermically with bases. Therefore, it is critical to segregate this waste stream from incompatible chemicals, particularly strong bases and oxidizing agents.[2][3]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to PPE protocols is the first line of defense against exposure. All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[4]

Protection Type Specific Requirement Rationale
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[5]Protects against splashes of solutions or contact with airborne powder, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[6]Provides a chemical-resistant barrier to prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Emergency Equipment Immediate access to a safety shower and eyewash station.[6]Essential for immediate decontamination in the event of accidental exposure.

Part 3: Step-by-Step Disposal Protocols

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[7][8] This means waste must be managed responsibly from the moment it is generated until its final disposal. Tert-butyl 7-aminoheptanoate hydrochloride and materials contaminated with it are considered hazardous waste and must not be disposed of in standard trash or down the sanitary sewer.[8][9]

Protocol 3.1: Disposal of Solid Waste

This category includes expired or unused solid reagents, as well as contaminated disposable items like weigh paper, gloves, and paper towels used for cleanup.

  • Container Selection: Designate a rigid, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be clearly labeled as "Hazardous Waste."[10]

  • Labeling: The waste label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "tert-butyl 7-aminoheptanoate hydrochloride."

    • The associated hazards: "Irritant," "Harmful."

    • The date accumulation begins.[7][10]

  • Accumulation: Carefully place the solid chemical waste and contaminated disposables into the designated container. Do not overfill the container; leave at least 10% headspace to allow for expansion.[7]

  • Storage: Seal the container tightly when not in use and store it in your laboratory's designated Satellite Accumulation Area (SAA).[10]

Protocol 3.2: Disposal of Liquid Waste

This category includes solutions containing tert-butyl 7-aminoheptanoate hydrochloride and the initial rinsates from decontaminating glassware.

  • Container Selection: Use a designated, leak-proof liquid hazardous waste container, typically glass or HDPE, with a screw-top cap.

  • Labeling: The label must list all chemical constituents of the solution with their approximate percentages. For example: "Hazardous Waste: tert-butyl 7-aminoheptanoate hydrochloride (~5%), Methanol (95%)." List all associated hazards for the mixture.

  • Segregation: This is a critical step. This acidic waste stream must be kept separate from basic, reactive, or oxidizing waste streams to prevent dangerous reactions.[10]

  • Accumulation & Storage: Add liquid waste to the container using a funnel to prevent spills. Keep the container tightly sealed and stored in secondary containment (e.g., a spill tray) within the SAA.

Protocol 3.3: Decontamination of Non-Disposable Labware
  • Initial Rinse: Rinse the contaminated glassware (beakers, flasks, etc.) with a small amount of a suitable solvent (e.g., ethanol or isopropanol) to dissolve any remaining residue.

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected and added to your designated hazardous liquid waste container.[11]

  • Secondary Wash: After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures with soap and water.

Part 4: Managing Spills and Emergencies

In the event of a small laboratory spill, follow these procedures immediately:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity to ventilate vapors.[1]

  • Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[9][12]

  • Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials (wipes, gloves) must be disposed of as solid hazardous waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Part 5: Waste Storage and Collection

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[10]

  • Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[7]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7]

  • Pickup: Once a waste container is full or has been in the SAA for a specified period (often up to one year for partially filled containers), contact your institution's EHS department to arrange for a hazardous waste pickup.[7][10]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for various forms of waste associated with tert-butyl 7-aminoheptanoate hydrochloride.

G cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Protocol cluster_liquid_disposal Liquid Waste Protocol cluster_decon Decontamination Protocol start Waste Generated waste_type Unused Solid, Contaminated PPE, or Spill Cleanup Material? start->waste_type solution Aqueous/Solvent Solution or Rinsate? waste_type->solution No solid_container Place in Labeled Solid Hazardous Waste Container waste_type->solid_container Yes glassware Contaminated Glassware? solution->glassware No liquid_container Place in Labeled Liquid Hazardous Waste Container solution->liquid_container Yes decon_rinse Perform Initial Solvent Rinse glassware->decon_rinse Yes store_solid Store in SAA & Request Pickup solid_container->store_solid store_liquid Store in SAA & Request Pickup liquid_container->store_liquid decon_rinse->liquid_container Collect Rinsate wash Wash with Soap & Water decon_rinse->wash Proceed to Wash

Caption: Decision workflow for proper waste segregation and disposal.

Conclusion

The proper disposal of tert-butyl 7-aminoheptanoate hydrochloride is a multi-step process that demands diligence and a comprehensive understanding of its associated hazards. By adhering to the principles of hazard assessment, proper use of PPE, and strict waste segregation, we can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's EHS department for specific guidance and procedures.

References

  • SAFETY DATA SHEET (R)-(-)-2-Aminoheptane. (2024, May 2). Alfa Aesar. Retrieved from [Link]

  • SAFETY DATA SHEET Amino Acid Standard. (n.d.). Agilent. Retrieved from [Link]

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. (n.d.). Brigham Young University Risk Management and Safety. Retrieved from [Link]

  • tert-BUTYL CHLORIDE FOR SYNTHESIS MSDS. (2019, February 12). Loba Chemie. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego. Retrieved from [Link]

  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021, February 26). ASTM International. Retrieved from [Link]

  • tert-butyl 7-aminoheptanoate hydrochloride | 2138066-00-7. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hydrochloric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Highly Hazardous Chemicals, hydrochloric acid. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • How to Handle Hydrochloric Acid Safely in Industrial Settings. (2025, November 17). Tradeasia International. Retrieved from [Link]

  • HYDROGEN CHLORIDE. (2024, March 25). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

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Handling

Advanced Safety and Operational Guide: Handling Tert-Butyl 7-Aminoheptanoate Hydrochloride

As drug development accelerates—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and complex peptide therapeutics—the precise handling of specialized linker molecules is critical. Tert-butyl 7-am...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and complex peptide therapeutics—the precise handling of specialized linker molecules is critical. Tert-butyl 7-aminoheptanoate hydrochloride (CAS: 2138066-00-7) is a highly valued aliphatic amino acid ester [1]. However, its physical form as a hygroscopic hydrochloride salt presents specific operational challenges.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides a causality-driven, self-validating system for handling this reagent, ensuring both the integrity of your synthesis and the safety of your laboratory personnel.

Chemical Profiling & Hazard Causality

To handle a chemical safely, you must understand the mechanisms behind its hazards. Tert-butyl 7-aminoheptanoate hydrochloride is classified under the Globally Harmonized System (GHS) with the following key hazard statements [1]:

  • H302 (Harmful if swallowed): The aliphatic chain and hydrochloride salt facilitate rapid systemic absorption across mucosal membranes.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The hydrochloride salt is hygroscopic. Upon contact with the natural moisture of your skin or the aqueous environment of your eyes, it undergoes localized dissociation, causing a rapid drop in pH that denatures surface proteins and triggers acute irritation.

  • H335 (May cause respiratory irritation): As a fine, low-density crystalline powder, it is highly susceptible to aerosolization via static charge or ambient air currents.

Causality-Driven PPE Strategy

Standard laboratory attire is insufficient without understanding why specific barriers are required. Below is the quantitative and qualitative breakdown of the required Personal Protective Equipment (PPE) for handling this compound.

Table 1: PPE Specifications and Mechanistic Justifications
Protection TypeRecommended SpecificationCausality / Justification
Dermal / Hand Nitrile gloves (Minimum thickness: 0.11 mm, breakthrough time >480 mins).Nitrile provides superior resistance to the acidic micro-environment created when the hygroscopic HCl salt contacts sweat. Latex is highly permeable to localized acidic degradation and must be avoided.
Eye / Face Tight-fitting, unvented chemical safety goggles (ANSI Z87.1 compliant).Standard safety glasses leave the orbital cavity exposed to aerosolized particulate drift. Unvented goggles prevent fine powder from dissolving in the tear film (H319).
Respiratory N95 or P100 particulate respirator (if handled outside engineering controls).The low bulk density of the powder allows it to remain suspended in the air. A P100 filter captures 99.9% of airborne particles, mitigating respiratory tract irritation (H335).
Body Standard chemically-resistant lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate gaps where aerosolized powder could settle on the forearms.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures stoichiometric accuracy while maintaining a closed safety loop. According to the National Research Council's Prudent Practices in the Laboratory, controlling the physical environment is the most effective way to mitigate particulate hazards [2].

Step-by-Step Handling Methodology

Step 1: Thermal Equilibration (Pre-Weighing)

  • Action: Remove the sealed vial from cold storage (2-8°C) and place it in a desiccator at room temperature for 30–60 minutes before opening.

  • Causality: Opening a cold vial exposes the interior to ambient humidity. Condensation will rapidly hydrolyze the acid-sensitive tert-butyl ester protecting group and cause the hygroscopic powder to clump, ruining both your synthetic yield and your stoichiometric calculations.

Step 2: Static Mitigation & Weighing

  • Action: Transfer the vial to a Class II Chemical Fume Hood. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the spatula.

  • Causality: The fine powder easily accumulates a triboelectric charge. Without anti-static measures, the powder will repel from the spatula, aerosolizing into the user's breathing zone and contaminating the balance enclosure.

Step 3: Transfer and Dissolution

  • Action: Weigh the required mass into a tared, anti-static weigh boat. Immediately transfer the powder into the reaction vessel and seal it with a septum. Inject your chosen organic solvent (e.g., DMF, DCM) via syringe.

  • Causality: Dissolving the powder within a sealed system completely eliminates the particulate inhalation hazard (H335) and transitions the material into a liquid state, which is easier to control via standard Schlenk line or syringe techniques.

Workflow A Cold Storage (2-8°C) B Equilibrate to Room Temp A->B C Weighing in Fume Hood B->C D Dissolution (Organic Solvent) C->D E Reaction Assembly D->E F Waste Segregation E->F

Standard Operational Workflow for Tert-Butyl 7-Aminoheptanoate Hydrochloride

Spill Response & Waste Disposal Plan

A spill of a hygroscopic, irritating powder requires a specific response to prevent spreading the contamination through aerosolization.

Step-by-Step Spill Response
  • Assess and Isolate: Immediately stop work. If the spill is outside the fume hood, instruct personnel to step back to avoid tracking the powder.

  • Suppress Aerosolization (The "Wet Method"): Do not use a brush and dustpan. Dry sweeping will immediately aerosolize the powder. Instead, dampen a disposable absorbent pad with a compatible, low-toxicity solvent (e.g., isopropanol or water).

  • Wipe and Contain: Gently place the damp pad over the powder to trap it. Wipe inward from the edges of the spill to the center.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution to neutralize any residual trace of the hydrochloride salt, followed by a water rinse.

SpillResponse Spill Powder Spill Detected Assess Assess Size & Location Spill->Assess Hood Inside Fume Hood Assess->Hood Floor Outside Fume Hood Assess->Floor CleanHood Wipe with Damp Solvent Cloth Hood->CleanHood Evac Evacuate Area & Don Respirator Floor->Evac Dispose Solid Waste Container CleanHood->Dispose CleanFloor HEPA Vacuum or Wet Sweeping Evac->CleanFloor CleanFloor->Dispose

Decision Matrix for Powder Spill Response and Decontamination

Waste Disposal Logistics
  • Solid Waste: Contaminated weigh boats, spatulas, and spill cleanup pads must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label explicitly as "Solid Chemical Waste - Contains Irritant Amines/HCl Salts."

  • Liquid Waste: Any aqueous or organic solutions containing dissolved tert-butyl 7-aminoheptanoate hydrochloride must be segregated into clearly labeled halogenated or non-halogenated organic waste carboys, depending on the primary solvent used. Ensure the waste container is properly vented, as accumulating acidic or basic byproducts can generate pressure.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Center for Biotechnology Information (NCBI), Washington, DC: The National Academies Press, 2011. Available at:[Link]

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